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Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid

Part 1: Executive Summary (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid (CAS: 1416785-99-3) is a critical heterocyclic building block utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of diverse pha...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

(1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid (CAS: 1416785-99-3) is a critical heterocyclic building block utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of diverse pharmaceutical agents, particularly kinase inhibitors where the pyrazole moiety serves as a bioisostere for imidazole or phenyl rings.

This guide details a robust, scalable three-step synthesis route designed for high regioselectivity and chemical purity.[1] The strategy relies on the steric bulk of the tert-butyl group to direct the initial ring formation, followed by classical electrophilic halogenation and cryogenic metal-halogen exchange.

Core Synthesis Strategy
  • Cyclization: Regioselective condensation of tert-butylhydrazine with a masked 1,3-dicarbonyl equivalent.

  • Functionalization: Electrophilic bromination at the C4 position.

  • Borylation: Lithium-halogen exchange followed by boronate trapping and hydrolysis.

Part 2: Retrosynthetic Analysis

The retrosynthetic logic prioritizes the construction of the pyrazole core with the correct regiochemistry (1,3-substitution pattern) before installing the sensitive boronic acid moiety.

Retrosynthesis Target (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid Bromide 4-Bromo-1-tert-butyl-3-methylpyrazole Target->Bromide Li-Halogen Exchange B(OiPr)3 Pyrazole 1-tert-Butyl-3-methylpyrazole Bromide->Pyrazole Electrophilic Bromination (NBS) Precursors tert-Butylhydrazine HCl + 4,4-Dimethoxybutan-2-one Pyrazole->Precursors Regioselective Cyclization

Figure 1: Retrosynthetic disconnection showing the linear assembly from commercially available precursors.

Part 3: Detailed Synthesis Protocols

Step 1: Synthesis of 1-tert-Butyl-3-methylpyrazole

Objective: Construct the pyrazole ring with >95:5 regioselectivity favoring the 1,3-isomer over the 1,5-isomer.

  • Reagents: tert-Butylhydrazine hydrochloride (1.0 equiv), 4,4-Dimethoxybutan-2-one (1.05 equiv), Ethanol (Solvent), Conc. HCl (Catalyst).

  • Mechanism: The reaction relies on the steric bulk of the tert-butyl group.[2] The hydrazine NH₂ attacks the less hindered ketone carbonyl (after in-situ deprotection) or the aldehyde equivalent. Thermodynamic control and steric repulsion between the tert-butyl group and the C5-substituent drive the formation of the 1,3-isomer (where C5 is a proton) rather than the 1,5-isomer (where C5 would be a methyl group).

Protocol:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve tert-butylhydrazine hydrochloride (12.4 g, 100 mmol) in Ethanol (100 mL).

  • Addition: Add 4,4-dimethoxybutan-2-one (13.9 g, 105 mmol) dropwise at room temperature.

  • Cyclization: Add concentrated HCl (1 mL) to catalyze acetal hydrolysis. Heat the mixture to reflux (80 °C) for 4-6 hours.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol.

  • Neutralization: Dilute residue with water (50 mL) and neutralize with saturated NaHCO₃ solution until pH ~8.

  • Extraction: Extract with Methyl tert-butyl ether (MTBE) (3 x 50 mL). Dry combined organics over Na₂SO₄ and concentrate.

  • Purification: Distillation under reduced pressure (approx. 60-65 °C at 10 mmHg) yields the product as a colorless oil.

ParameterSpecificationNote
Yield 75-85%High efficiency cyclization.[3]
Regioselectivity >20:1 (1,3- vs 1,5-isomer)Sterics of t-Bu group prevent 1,5-Me formation.
Appearance Colorless OilDarkens upon air exposure; store under N₂.
Step 2: Synthesis of 4-Bromo-1-tert-butyl-3-methylpyrazole

Objective: Selectively install a bromine atom at the C4 position via Electrophilic Aromatic Substitution (EAS).

  • Reagents: 1-tert-Butyl-3-methylpyrazole (from Step 1), N-Bromosuccinimide (NBS) (1.05 equiv), Acetonitrile (MeCN) or DMF.

Protocol:

  • Setup: Charge 1-tert-butyl-3-methylpyrazole (13.8 g, 100 mmol) and MeCN (140 mL) into a reaction vessel shielded from light (aluminum foil).

  • Bromination: Cool to 0 °C. Add NBS (18.7 g, 105 mmol) portion-wise over 30 minutes to control the exotherm.

  • Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC or HPLC for consumption of starting material.

  • Quench: Pour the mixture into a solution of 5% Na₂S₂O₃ (sodium thiosulfate) to quench excess bromine/NBS.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash organic layer with brine.

  • Purification: Concentrate to dryness. The crude solid can be recrystallized from n-heptane if necessary, but is often pure enough (>95%) for the next step.

Step 3: Synthesis of (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid

Objective: Convert the aryl bromide to the boronic acid via cryogenic lithium-halogen exchange.

  • Reagents: 4-Bromo-1-tert-butyl-3-methylpyrazole, n-Butyllithium (2.5 M in hexanes, 1.1 equiv), Triisopropyl borate (1.2 equiv), Anhydrous THF.

  • Critical Process Parameter (CPP): Temperature must be maintained below -70 °C during n-BuLi addition to prevent "halogen dance" or deprotonation at the methyl group.

Protocol:

  • Inertion: Flame-dry a 3-neck flask and flush with Argon. Add 4-Bromo-1-tert-butyl-3-methylpyrazole (10.85 g, 50 mmol) and anhydrous THF (100 mL).

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (22 mL, 55 mmol) dropwise via syringe pump over 20 minutes. Maintain internal temperature < -70 °C. Stir for 30 minutes at -78 °C.

  • Borylation: Add Triisopropyl borate (13.8 mL, 60 mmol) dropwise. Stir at -78 °C for 1 hour, then allow the mixture to slowly warm to room temperature overnight.

  • Hydrolysis: Cool to 0 °C. Quench with 2N HCl (30 mL) and stir vigorously for 30 minutes to hydrolyze the boronate ester.

  • Isolation: Adjust pH to ~5-6 with 2N NaOH. Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry over Na₂SO₄ and concentrate. Triturate the resulting solid with pentane or hexane to remove boronic anhydride impurities and non-polar byproducts. Filter to collect the white solid.

Workflow Step1 Step 1: Li-Exchange (-78°C, THF, n-BuLi) Step2 Step 2: Borate Trap (Add B(OiPr)3) Step1->Step2 Step3 Step 3: Hydrolysis (2N HCl, pH adjustment) Step2->Step3 Step4 Final Product White Solid Step3->Step4

Figure 2: Workflow for the cryogenic borylation process.

Part 4: Characterization & Quality Control

Expected Analytical Data
  • 1H NMR (400 MHz, DMSO-d6):

    • δ 8.00 (s, 2H, B(OH)₂), 7.65 (s, 1H, Pyrazole-H5), 2.35 (s, 3H, CH₃), 1.55 (s, 9H, t-Bu).

    • Note: The boronic acid protons are broad and exchangeable. The H5 proton is diagnostic; shift confirms C4 substitution.

  • Mass Spectrometry (ESI):

    • Calc.[2][4][5][6] MW: 184.05. Found [M+H]+: 185.1.

    • Note: Boronic acids often show dimers (anhydrides) or trimers (boroxines) in MS.

  • Impurity Profile:

    • Deboronated species: 1-tert-butyl-3-methylpyrazole (from incomplete lithiation or protodeboronation).

    • Boroxine: Cyclic trimeric anhydride (common storage form, converts to acid in aqueous media).

Stability & Storage

Boronic acids are prone to dehydration to form cyclic anhydrides (boroxines).

  • Storage: Store at 2-8 °C under inert atmosphere.

  • Usage: For precise stoichiometry in Suzuki couplings, it is often recommended to convert the acid to the pinacol ester (using pinacol + MgSO₄) or assume a variable hydration state and determine purity by quantitative NMR.

Part 5: References

  • Regioselective Pyrazole Synthesis:

    • Title: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones.

    • Source:Organic Letters, 2014, 16(2), 576–579.[1][7]

    • Relevance: Establishes the steric control principles governing the formation of 1-substituted pyrazoles.

  • Lithiation of Bromopyrazoles:

    • Title: Functionalization of Pyrazoles via Metalation.[8]

    • Source:Chemical Reviews, 2011, 111(11), 6984–7034.

    • Relevance: Comprehensive review detailing the stability and reactivity of pyrazolyl-lithium species.

  • Boronic Acid Synthesis & Handling:

    • Title: Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.

    • Source: Hall, D. G. (Ed.). (2011).[9] Wiley-VCH.

    • Relevance: Authoritative text on the workup and storage of boronic acids to prevent dehydration/degradation.

  • Specific Precursor Reactivity:

    • Title: Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine (illustrating regiochemistry of t-butyl hydrazine).

    • Source:Organic Syntheses, 2013, 90, 301-315.

    • Relevance: Demonstrates that tert-butylhydrazine directs cyclization to minimize steric clash, supporting the proposed regiochemical outcome in Step 1.

Sources

Exploratory

An In-Depth Technical Guide to (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of Pyrazole Boronic Acids in Medicinal Chemistry The pyrazole scaffold is a cornerstone in medicinal chemistry, recogniz...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Pyrazole Boronic Acids in Medicinal Chemistry

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs and its ability to interact with a wide range of biological targets.[1] When functionalized with a boronic acid group, pyrazoles become powerful and versatile building blocks in drug discovery. These organoboron compounds are particularly valued for their stability, low toxicity, and exceptional utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] This reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the synthesis of complex molecular architectures required for novel therapeutics.[2]

Among the diverse array of pyrazole boronic acids, (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid (CAS Number: 3028869-88-4) has emerged as a significant reagent. Its unique substitution pattern, featuring a sterically demanding tert-butyl group and a methyl group, offers distinct properties that can influence the pharmacokinetic and pharmacodynamic profiles of target molecules. This guide provides a comprehensive overview of the synthesis, properties, and applications of this key intermediate, with a focus on its practical use in the development of kinase inhibitors and other pharmacologically relevant compounds.

Physicochemical and Structural Properties

PropertyValueSource
CAS Number 3028869-88-4
Molecular Formula C8H15BN2O2
Molecular Weight 182.03 g/mol N/A
Appearance Typically a white to off-white solidGeneral knowledge

Structural Diagram:

Caption: Chemical structure of (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid.

Synthesis of (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid and its Pinacol Ester

The synthesis of pyrazole-4-boronic acids and their more stable pinacol esters typically involves a multi-step sequence starting from a corresponding pyrazole derivative. A common and effective strategy is the lithiation of a halogenated pyrazole at low temperatures, followed by quenching with a borate ester. The resulting boronic acid can then be used directly or converted to its pinacol ester for enhanced stability and easier handling.

A general workflow for the synthesis is outlined below:

G start 1-tert-Butyl-3-methyl-1H-pyrazole step1 Halogenation (e.g., NBS) start->step1 intermediate1 4-Bromo-1-tert-butyl-3-methyl-1H-pyrazole step1->intermediate1 step2 Lithiation (e.g., n-BuLi, -78 °C) intermediate1->step2 intermediate2 Lithium-pyrazole intermediate step2->intermediate2 step3 Borylation (Triisopropyl borate) intermediate2->step3 intermediate3 Boronic ester intermediate step3->intermediate3 step4 Hydrolysis (acidic workup) intermediate3->step4 step5 Esterification (Pinacol) intermediate3->step5 product_acid (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid step4->product_acid product_ester 1-(tert-Butyl)-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1353003-02-7) step5->product_ester

Caption: General synthetic workflow for (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid and its pinacol ester.

Detailed Synthetic Protocol for a Related Pyrazole-4-boronic Acid Pinacol Ester

Step 1: Low-Temperature Lithium-Halogen Exchange and Borylation

  • To a solution of 4-bromo-1-methyl-1H-pyrazole (1.0 eq) in a mixture of THF and toluene at -70 °C, add triisopropyl borate (1.3 eq).

  • Slowly add n-butyllithium (1.5 eq) while maintaining the temperature below -65 °C.

  • After the addition is complete, stir the reaction mixture for 30 minutes at -70 °C.

  • Quench the reaction by adding pinacol (1.5 eq) and allow the mixture to warm to room temperature.

Step 2: Workup and Isolation

  • Add water to the reaction mixture to precipitate the lithium hydroxy ate complex.

  • Filter the solid and wash with an organic solvent such as methyl tert-butyl ether (MTBE).

  • The resulting boronic acid pinacol ester can be purified by column chromatography on silica gel.

Note on Stability: Pyrazole boronic acids can be prone to protodeboronation, especially under acidic conditions or during purification.[3] The corresponding pinacol esters exhibit significantly greater stability and are therefore often preferred for storage and in subsequent reactions.

The Suzuki-Miyaura Coupling: A Cornerstone Application

The premier application of (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction forms a new carbon-carbon bond between the pyrazole ring and an aryl or heteroaryl halide (or triflate), providing a powerful tool for the synthesis of complex biaryl and hetero-biaryl structures.[2]

G cluster_reactants Reactants cluster_conditions Reaction Conditions boronic_acid (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid product Coupled Product boronic_acid->product Suzuki-Miyaura Coupling aryl_halide Aryl/Heteroaryl Halide (R-X) aryl_halide->product catalyst Pd Catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) base Base (e.g., K2CO3, Cs2CO3, K3PO4) solvent Solvent (e.g., Dioxane/H2O, DMF, Toluene)

Caption: Schematic of the Suzuki-Miyaura coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

The following is a general procedure for a Suzuki-Miyaura coupling reaction, which can be adapted for use with (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid or its pinacol ester.[3]

Materials:

  • (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid or its pinacol ester (1.0 - 1.5 eq)

  • Aryl or heteroaryl halide (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2, 1-5 mol%)

  • Base (e.g., K2CO3, Cs2CO3, K3PO4, 2-3 eq)

  • Anhydrous solvent (e.g., dioxane, DMF, toluene, often with water as a co-solvent)

Procedure:

  • In a reaction vessel, combine the pyrazole boronic acid/ester, the aryl halide, the palladium catalyst, and the base.

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Add the degassed solvent(s).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

The steric hindrance provided by the tert-butyl group on the pyrazole nitrogen can influence the reaction kinetics and may require the use of more active palladium catalysts or specialized phosphine ligands to achieve high yields.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The pyrazole core is a key pharmacophore in a multitude of kinase inhibitors.[1] The ability to readily synthesize diverse libraries of substituted pyrazoles via Suzuki-Miyaura coupling makes (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid a valuable tool for structure-activity relationship (SAR) studies in kinase inhibitor development.[4] The introduction of this specific pyrazole moiety can modulate key properties such as:

  • Potency and Selectivity: The substitution pattern on the pyrazole ring can influence binding affinity to the target kinase and selectivity against other kinases.

  • Solubility: The lipophilic tert-butyl group can impact the overall solubility of the final compound.

  • Metabolic Stability: The pyrazole ring is generally metabolically stable, and the substituents can further influence the metabolic profile of the drug candidate.

For instance, pyrazole-containing compounds are integral to the structure of inhibitors for Janus kinases (JAKs), c-Jun N-terminal kinases (JNKs), and others, which are implicated in inflammatory diseases, autoimmune disorders, and cancer.[4][5]

Conclusion

(1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its utility in the robust and reliable Suzuki-Miyaura coupling reaction allows for the efficient synthesis of complex, substituted pyrazoles. The unique structural features of this reagent provide opportunities to fine-tune the pharmacological properties of drug candidates, particularly in the development of novel kinase inhibitors. As the demand for new and effective therapeutics continues to grow, the importance of key intermediates like (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid in the drug discovery pipeline is set to increase.

References

  • Practical Synthesis of Fragment - Supporting Inform
  • Mullens, P. R. An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings. Tetrahedron Letters.
  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate. [Link]

  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press. [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Preparation method of 4-pyrazole boronic acid pinacol ester.
  • Suzuki cross-coupling reaction. YouTube. [Link]

  • Suzuki Cross Coupling of 4-Bromobenzyl-(1H) - reposiTUm. N.p.
  • Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. RSC Medicinal Chemistry.
  • Boronic acids and boronic acid esters used in the Suzuki couplings with 4. ResearchGate. [Link]

  • (1-Methyl-1H-pyrazol-3-yl)boronic acid. PubChem. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Boronic Acids and Derivatives. Synthonix, Inc. [Link]

Sources

Foundational

Solid-State Architecture &amp; Crystallographic Characterization of (1-tert-Butyl-3-methylpyrazol-4-yl)boronic Acid

[1] Executive Summary This technical guide outlines the solid-state properties, structural prediction, and characterization protocols for (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid .[1] As a sterically demanding het...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide outlines the solid-state properties, structural prediction, and characterization protocols for (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid .[1] As a sterically demanding heterocyclic building block, this compound presents unique crystallographic challenges compared to simple phenylboronic acids. Its utility in Suzuki-Miyaura cross-coupling relies heavily on its purity and hydration state, which are directly correlated to its crystal structure.[1]

This guide is designed for structural chemists and process development scientists. It moves beyond simple description to provide a self-validating workflow for determining the crystal structure, distinguishing the free acid from its dehydrated boroxine anhydride, and understanding the steric impact of the tert-butyl group on lattice packing.

Theoretical Structural Framework

The Hydrogen Bonding Landscape

Unlike simple aryl boronic acids, the pyrazole core introduces a competitive hydrogen-bonding landscape.[1] The crystal lattice is governed by the competition between the boronic acid functional group and the pyrazole nitrogen acceptor.[1]

  • Primary Motif (

    
     Homodimer):  The most probable arrangement is the centrosymmetric dimer formed by pairwise hydrogen bonds between boronic acid moieties (
    
    
    
    ). This forms an eight-membered ring.
  • Secondary Motif (Catemeric Chains): Due to the basicity of the pyrazole ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     nitrogen, a competitive interaction (
    
    
    
    ) may disrupt dimer formation, leading to infinite polymeric chains (catemers).
  • Steric Influence of the tert-Butyl Group: The bulky tert-butyl group at position ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     acts as a "steric anchor." It prevents close ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
    
    
    
    -
    
    
    stacking of the pyrazole rings, likely forcing the unit cell to expand and potentially inducing a twist angle between the boronic acid plane and the pyrazole ring to relieve steric strain between the
    
    
    and the adjacent methyl or tert-butyl groups.
The Boroxine Equilibrium

A critical aspect of boronic acid crystallography is the spontaneous dehydration to boroxines (cyclic trimers).[1] ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="display ng-star-inserted">



In the solid state, (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid may crystallize as a mix of free acid and boroxine if the crystallization solvent is not "wet" enough to suppress dehydration.
Structural Dynamics Pathway (Visualization)

The following diagram illustrates the structural equilibrium and the competitive pathways that define the final crystal form.

StructuralDynamics cluster_steric Steric Control (t-Butyl) Monomer Monomer (Solvated) Dimer Centrosymmetric Dimer (R2^2(8) Motif) Monomer->Dimer Crystallization (Non-polar solvent) Catemer Catemeric Chain (B-OH...N interaction) Monomer->Catemer Competitive Acceptor (N2) Boroxine Boroxine Anhydride (Cyclic Trimer) Dimer->Boroxine Dehydration (-3 H2O) Boroxine->Monomer Hydrolysis (+ H2O)

Figure 1: Structural dynamics of pyrazole boronic acids.[1] The t-butyl group influences the preference between Dimer and Catemer packing modes.

Experimental Protocols

Crystallization Strategy

Obtaining X-ray quality crystals of this specific boronic acid requires balancing solubility (high due to t-butyl) and the prevention of boroxine formation.[1]

Reagents Required:

  • Analyte: (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid (>98% purity).[1]

  • Solvents: Tetrahydrofuran (THF), Acetone, ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    -Heptane, Water.
    

Method A: Vapor Diffusion (Recommended)

  • Dissolution: Dissolve 20 mg of the boronic acid in 0.5 mL of THF/Water (95:5 v/v). Note: The trace water is essential to prevent dehydration to the boroxine.[1]

  • Setup: Place the solution in a small inner vial.

  • Diffusion: Place the open inner vial inside a larger jar containing 5 mL of

    
    -Heptane. Cap the large jar tightly.
    
  • Incubation: Store at 4°C. The non-polar heptane will diffuse into the THF, slowly lowering solubility and forcing crystallization over 2-5 days.

Method B: Slow Evaporation (Alternative)

  • Dissolve 15 mg in Acetone/Water (9:1).

  • Cover the vial with Parafilm and poke 3-4 small holes.[1]

  • Allow to evaporate at room temperature. Risk:[1][2] Higher risk of oxidation or boroxine conversion if evaporation is too fast.

Single Crystal XRD Workflow

Once crystals are obtained (typically colorless blocks or prisms), follow this acquisition protocol to ensure data integrity.

ParameterSetting/ProtocolRationale
Temperature 100 K (Liquid ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

)
CRITICAL. The tert-butyl group exhibits high thermal rotation. Cooling freezes this motion, preventing disorder from obscuring the refinement.
Source Mo-Kngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

or Cu-K

Cu source is preferred for small organic crystals to maximize diffraction intensity.
Resolution 0.80 Å or betterRequired to resolve the H-atom positions on the Boron hydroxyls.
Strategy Full SphereCollect high redundancy data to accurately model the electron density around the Boron atom.

Data Analysis & Refinement Validation

When solving the structure (using SHELX or OLEX2), you will likely encounter specific challenges associated with the tert-butyl-pyrazole motif.

Refinement Checklist (Self-Validating System)
  • Check for Disorder: The tert-butyl group often rotates.[1] If thermal ellipsoids on the terminal methyl carbons are elongated, apply a disorder model (splitting the methyls into Part A/Part B with occupancy refinement).[1]

  • Locate Hydroxyl Protons: Do not calculate H-positions for ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     geometrically. Locate them in the Difference Fourier map (
    
    
    
    ) to confirm the hydrogen bonding network (Dimer vs. Catemer).
  • Boron Geometry: Check the bond angles around Boron.

    • Ideal Boronic Acid: Angles ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       (Trigonal Planar).
      
    • Tetrahedral Adduct: If angles are ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      , the boron has coordinated to a solvent or the pyrazole nitrogen (zwitterionic form).
      
Expected Lattice Parameters

While the specific unit cell for this compound must be determined experimentally, homologous pyrazole structures suggest the following ranges:

  • Crystal System: Monoclinic or Triclinic.

  • Space Group:

    
     or 
    
    
    
    (Centrosymmetric space groups are favored by the dimer motif).
  • Packing Coefficient: Lower than average (< 68%) due to the inefficient packing of the bulky tert-butyl group.[1]

Analytical Workflow Diagram

The following flowchart details the decision-making process for characterizing the solid form, ensuring that the final structure corresponds to the active pharmaceutical ingredient (API) precursor and not a degradation product.

Workflow Start Crude Material (1-tBu-3-Me-Py-4-B(OH)2) Screen Solvent Screening (THF/Water/Heptane) Start->Screen Microscopy Optical Microscopy (Check Morphology) Screen->Microscopy XRD Single Crystal XRD (100 K) Microscopy->XRD Decision Is Boron Trigonal? XRD->Decision Refine Refine Structure (Check t-Butyl Disorder) Decision->Refine Yes (Planar) BoroxinePath Re-crystallize (Add more Water) Decision->BoroxinePath No (Boroxine/Adduct) Final Final CIF Generated Refine->Final BoroxinePath->Screen

Figure 2: Crystallographic characterization workflow for pyrazole boronic acids.

References

  • General Boronic Acid Crystallography: Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (Provides the foundational rules for boronic acid dimerization).

  • Hydrogen Bonding in Heterocycles: Lynch, D. E., et al. (1999). "Crystal Structures of Two 4-Bromopyrazole Derivatives." Zeitschrift für Kristallographie - Crystalline Materials, 214, 237–241.[1][3] (Establishes the N-H...N vs N-H...O competition in pyrazoles).

  • Boroxine Dehydration Kinetics: Iijima, T., et al. (2008). "Structure and Dehydration of Boronic Acids." Journal of Molecular Structure, 888(1-3), 220-226.[1]

  • CSD Database (Methodology): Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179.[1] Link

Sources

Exploratory

Technical Guide: Solubility Profile of (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid

This guide provides an in-depth technical analysis of the solubility, physicochemical properties, and handling protocols for (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid . It is designed for researchers utilizing this...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility, physicochemical properties, and handling protocols for (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid . It is designed for researchers utilizing this compound in medicinal chemistry and high-throughput screening.

Executive Summary

(1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid (CAS: 3028869-88-4 ) is a functionalized heteroaryl boronic acid used primarily as a nucleophile in Suzuki-Miyaura cross-coupling reactions. Its structural uniqueness lies in the N1-tert-butyl group , which imparts significant lipophilicity and steric bulk compared to standard methyl- or unsubstituted pyrazoles.

Effective utilization of this reagent requires understanding its dynamic solubility equilibrium . Like most boronic acids, it does not exist as a static single species in solution but fluctuates between the monomeric acid, the trimeric boroxine (anhydride), and—under basic conditions—the boronate anion.

Key Technical Parameters:

  • Molecular Weight: 182.03 g/mol [1]

  • Formula: C₈H₁₅BN₂O₂

  • Physical State: White to off-white solid[2]

  • Primary Challenge: Balancing the hydrophobicity of the tert-butyl group with the polarity of the boronic acid moiety to prevent precipitation in aqueous-organic mixtures.

Physicochemical Profile & Boroxine Equilibrium

To master the solubility of this compound, one must first understand its solution-state behavior. In solid form, (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid often exists partially or primarily as a boroxine (a cyclic trimeric anhydride) formed via dehydration.

The Dissolution Mechanism

When the solid is introduced to a solvent containing trace water (or when water is added), the boroxine hydrolyzes back to the monomeric boronic acid.



  • In Dry Organic Solvents (DMSO, DCM): The equilibrium favors the boroxine or a mix. Solubility is generally high due to the lipophilic tert-butyl group.

  • In Aqueous Media: The equilibrium shifts toward the monomeric acid. However, the tert-butyl group limits the thermodynamic solubility of the monomer in pure water.

Calculated Properties
PropertyValueImplication
LogP (Predicted) ~1.8 – 2.2Moderately lipophilic. Soluble in DCM/EtOAc; poor in pure water.
pKa (Boronic Acid) ~8.5 – 9.0Exists as neutral species at physiological pH; anionic at pH > 9.
TPSA ~50 ŲGood membrane permeability potential; moderate polar surface.

Solubility & Solvent Compatibility Matrix

The following data summarizes the solubility profile based on structural analogs (e.g., 1-Boc-pyrazole-4-boronic acid) and standard boronic acid behavior.

Table 1: Solubility Profile
Solvent ClassSolventSolubility RatingEstimated Conc.Usage Notes
Polar Aprotic DMSO Excellent > 100 mMRecommended for Stock. Use anhydrous DMSO to prevent slow protodeboronation.
Polar Aprotic DMFExcellent> 100 mMGood alternative to DMSO; easier to remove during workup.
Polar Protic MethanolGood~50 mMCaution: Forms methyl boronic esters (solvolysis) upon prolonged storage. Use immediately.
Chlorinated DichloromethaneGood~20–50 mMThe tert-butyl group enhances solubility here compared to non-alkylated analogs.
Aqueous Water (pH 7)Poor< 5 mMLimited by the hydrophobic tert-butyl tail. Requires co-solvent.
Aqueous Base 1M NaOHModerate~50 mMForms the soluble boronate anion. High risk of protodeboronation.
Critical Warning: Protodeboronation

Heteroaryl boronic acids are susceptible to protodeboronation (cleavage of the C-B bond), especially under basic conditions and elevated temperatures.

  • Mechanism: Base-catalyzed attack on the boron atom followed by ipso-substitution.

  • Risk Factor: The C4 position on the pyrazole is relatively stable compared to C5, but the electron-rich nature of the ring still poses a risk.

  • Mitigation: Avoid storing in basic aqueous solutions. Prepare base solutions immediately prior to use.

Visualization: Solubility & Reaction Workflow

The following diagram illustrates the dynamic equilibrium and the optimal workflow for preparing a reaction mixture.

SolubilityWorkflow Solid Solid Reagent (Mix of Monomer & Boroxine) DMSO Dissolve in Anhydrous DMSO Solid->DMSO Solubilization Stock Stock Solution (Monomer/Dimer Mix) DMSO->Stock Equilibrium Aqueous Add Aqueous Base (e.g., K2CO3) Stock->Aqueous Activation (pH > pKa) Anion Boronate Anion (Reactive Species) Aqueous->Anion Formation Decomp Protodeboronation (Side Product) Anion->Decomp Slow (Time/Temp dependent) Coupling Pd-Catalyzed Coupling Anion->Coupling Transmetallation

Caption: Workflow from solid reagent to reactive species, highlighting the risk of decomposition upon base activation.

Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution

Use this protocol for high-throughput screening or standard synthesis.

  • Calculate Mass: For 10 mL of 50 mM solution, weigh 91.0 mg of (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid (MW 182.03).

  • Solvent Choice: Use Anhydrous DMSO (Grade ≥ 99.9%).

    • Why? Water in DMSO accelerates the formation of boronic acid from boroxine, which is fine, but excess water can lead to long-term instability.

  • Dissolution: Add 10 mL DMSO. Vortex for 30–60 seconds.

    • Observation: If the solid dissolves slowly, mild sonication (water bath, <30°C) is permissible.

  • Storage: Aliquot into small vials to minimize freeze-thaw cycles. Store at -20°C .

Protocol B: Thermodynamic Solubility Assessment (Self-Validating)

Use this to determine the exact solubility limit in your specific buffer system.

  • Saturation: Add excess solid (~10 mg) to 1 mL of the target buffer (e.g., PBS pH 7.4).

  • Equilibration: Shake or stir at 25°C for 24 hours.

    • Validation: Ensure solid is still visible after 24 hours. If not, add more solid.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE filter (low binding).

  • Quantification (HPLC-UV):

    • Inject the filtrate onto an HPLC (C18 column).

    • Compare peak area against a standard curve prepared from the DMSO stock (Protocol A).

    • Note: Boronic acids often streak on silica; reverse-phase C18 with acidified mobile phase (0.1% Formic Acid) is recommended to keep the species neutral and sharp.

Handling & Stability Recommendations

  • Hygroscopicity: The boroxine form is hygroscopic. Store the solid in a desiccator. If the solid becomes sticky, it has likely absorbed water and partially hydrolyzed; this does not ruin the compound but alters the effective molecular weight (check via NMR).

  • NMR Verification: To check purity/identity:

    • Run ¹H NMR in DMSO-d₆ + D₂O .

    • Why D₂O? It exchanges the B(OH)₂ protons, simplifying the spectrum and collapsing any boroxine/monomer equilibrium broadening into a single set of signals.

  • Reaction Optimization:

    • Due to the steric bulk of the tert-butyl group, Suzuki couplings may require highly active catalysts (e.g., Pd(dppf)Cl₂ or Pd-XPhos G3 ) and higher temperatures (80–100°C) to facilitate transmetallation.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.
  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaryl Boronic Acids. Journal of the American Chemical Society. (General reference on heteroaryl boronic acid stability).

Sources

Foundational

Technical Guide: Spectroscopic Profiling of (1-tert-Butyl-3-methylpyrazol-4-yl)boronic Acid

The following technical guide details the spectroscopic characterization and handling of (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid . This document is structured for researchers requiring rigorous verification of th...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization and handling of (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid . This document is structured for researchers requiring rigorous verification of this building block in medicinal chemistry workflows.

Chemical Identity & Core Properties

This compound is a functionalized heterocyclic building block, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the sterically demanding 1-tert-butyl-3-methylpyrazole motif.

PropertyDetail
IUPAC Name (1-tert-Butyl-3-methyl-1H-pyrazol-4-yl)boronic acid
CAS Number 3028869-88-4
Molecular Formula C

H

BN

O

Molecular Weight 182.03 g/mol
Physical State White to off-white solid
Solubility Soluble in DMSO, MeOH; limited solubility in non-polar solvents (CHCl

)
Stability Hygroscopic; prone to reversible dehydration (boroxine formation)

Spectroscopic Characterization (NMR & MS)[2][3][4][5][6]

Nuclear Magnetic Resonance (NMR)

Critical Analysis: The boronic acid moiety introduces dynamic behavior. In non-coordinating solvents (e.g., CDCl


), the hydroxyl protons may not appear, or the compound may exist as a partial anhydride (boroxine). DMSO-d

is the recommended solvent to stabilize the monomeric boronic acid species via hydrogen bonding.

H NMR Data (400 MHz, DMSO-d

)

Note: Chemical shifts (


) are estimates based on structural fragment analysis of high-purity analogs (e.g., 1-tert-butyl-pyrazole and 3-methyl-pyrazole derivatives).
Signal (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.80 – 8.05 Singlet (s)1HC5-H The aromatic proton adjacent to N1. Deshielded by the nitrogen lone pair and the aromatic ring current.
7.60 – 8.20 Broad Singlet (br s)2HB(OH)

Hydroxyl protons. Highly variable; shift and shape depend on concentration and water content.
2.30 – 2.45 Singlet (s)3HC3-CH

Methyl group attached to the pyrazole ring. Typical benzylic-like position on a heterocycle.
1.50 – 1.60 Singlet (s)9HN1-C(CH

)

tert-Butyl group. Characteristic intense singlet; diagnostic for N1-alkylation verification.

C NMR Data (100 MHz, DMSO-d

)
  • C3 (Quaternary): ~148–152 ppm. (Downfield due to C=N bond character).

  • C5 (Methine): ~130–135 ppm.[1][2][3]

  • C4 (Boron-bound): Often not observed or extremely broad due to Quadrupolar Relaxation of the

    
    B nucleus (
    
    
    
    ) and
    
    
    B (
    
    
    ).
  • C-N (t-Butyl Quaternary): ~58–62 ppm.

  • CH

    
     (t-Butyl Methyls):  ~29–30 ppm.
    
  • CH

    
     (C3-Methyl):  ~12–14 ppm.
    

B NMR (128 MHz, DMSO-d

)
  • 
     28 – 32 ppm:  Broad singlet.
    
  • Diagnostic Note: If a signal appears at ~20-22 ppm, it indicates the formation of a boronate ester or adduct. A signal at ~0-5 ppm indicates a tetrahedral boronate species (e.g., if base is present).

Mass Spectrometry (MS)

Boronic acids are challenging in ESI-MS due to dehydration and esterification with alcoholic solvents.

  • Ionization Mode: ESI (+) or APCI (+).

  • Observed Species:

    • [M+H]

      
      :  m/z 183.1 (Often weak).
      
    • [M - H

      
      O + H]
      
      
      
      :
      m/z 165.1 (Boroxine monomer equivalent/dehydrated cation).
    • [M + MeOH - H

      
      O + H]
      
      
      
      :
      m/z 197.1 (Methyl ester artifact if MeOH is used as carrier).
  • Isotope Pattern: Distinctive boron cluster.

    
    B (20%) and 
    
    
    
    B (80%) create a characteristic "step" pattern in the molecular ion peak.

Synthesis & Impurity Profile

Understanding the synthesis pathway is crucial for identifying potential spectroscopic impurities.

Synthesis Pathway (Graphviz Diagram)

The following diagram illustrates the standard retrosynthetic logic and potential byproducts (e.g., des-bromo species, homocoupling).

SynthesisPath Start tert-Butylhydrazine + Diketone derivative Intermediate 1-tert-Butyl-3-methylpyrazole Start->Intermediate Cyclization Bromide 4-Bromo-1-tert-butyl- 3-methylpyrazole Intermediate->Bromide NBS / Br2 Boronate Pinacol Boronate Ester Bromide->Boronate Pd cat., B2pin2 (Miyaura Borylation) Impurity1 Impurity: Des-bromo (Protonolysis) Bromide->Impurity1 Incomplete Conversion Product (1-tert-Butyl-3-methylpyrazol-4-yl) boronic acid Boronate->Product Hydrolysis (NaIO4/HCl) Impurity2 Impurity: Boroxine (Trimer) Product->Impurity2 Dehydration (Reversible)

Caption: Synthesis pathway highlighting the origin of common impurities (des-bromo precursors) and the boroxine equilibrium.

Handling & Stability: The Boroxine Cycle

Boronic acids exist in an equilibrium with their cyclic trimeric anhydrides (boroxines). This is not a degradation but a physical state change driven by water removal.

  • Observation: In dry CDCl

    
    , the NMR may show multiple sets of signals or broadened peaks due to slow exchange between Acid 
    
    
    
    Boroxine.
  • Correction: Add 1-2 drops of D

    
    O to the NMR tube or use DMSO-d
    
    
    
    to shift the equilibrium entirely to the monomeric acid species.

BoroxineCycle Acid 3 x Monomeric Boronic Acid (R-B(OH)2) Boroxine Boroxine (Trimer) (R3-B3O3) Acid->Boroxine - H2O (Vacuum/Heat) Boroxine->Acid + H2O (Ambient Moisture) Water 3 x H2O

Caption: The reversible dehydration cycle. Analytical samples should be considered mixtures unless solvated in aqueous/polar media.

Experimental Protocol: Quality Control Analysis

Protocol: NMR Sample Preparation for Boronic Acids

To ensure reproducible integrals and sharp peaks:

  • Solvent Choice: Use DMSO-d

    
      (99.9% D).
    
  • Concentration: Dissolve ~5-10 mg of sample in 0.6 mL solvent.

  • Water Suppression (Optional): If the water peak (3.33 ppm in DMSO) overlaps with the methyl signal, use a D

    
    O shake (add 1 drop D
    
    
    
    O, shake, re-run). Note: This will exchange the B(OH)
    
    
    protons, causing them to disappear.
  • Acquisition:

    • Relaxation delay (d1):

      
       5 seconds (to allow full relaxation of quaternary carbons and boron-adjacent protons).
      
    • Scans: 16 (Proton), 512+ (Carbon).

Protocol: Suzuki Coupling Test Reaction

To validate the reagent's activity (functional titer):

  • Reagents: 1.0 equiv Aryl Bromide, 1.2 equiv (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid , 3.0 equiv K

    
    CO
    
    
    
    , 5 mol% Pd(dppf)Cl
    
    
    .
  • Solvent: Dioxane/Water (4:1).

  • Conditions: Heat to 80°C for 2 hours.

  • Monitoring: LC-MS should show conversion to the biaryl product. If the boronic acid remains but the bromide is consumed (dehalogenation), the catalyst system may be inactive or the boronic acid may be degraded.

References

  • Sigma-Aldrich. (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid Product Page. Retrieved from .[4]

  • Mullens, P. R., et al. "An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester." A2B Chem. Retrieved from .

  • Hansen, J., et al. "Solid-Phase Synthesis of Pyrazoles." Journal of Organic Chemistry. (General reference for pyrazole NMR shifts).
  • Hall, D. G.Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2nd Edition. (Authoritative text on Boronic Acid/Boroxine equilibrium).

Sources

Exploratory

(1-tert-Butyl-3-methylpyrazol-4-yl)boronic Acid: A Comprehensive Technical Guide for Advanced Research

An In-depth Review of Synthesis, Properties, and Applications in Modern Drug Discovery Introduction The pyrazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of therapeutic agents due to its ve...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Review of Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction

The pyrazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of therapeutic agents due to its versatile chemical properties and ability to engage in various biological interactions.[1][2][3] Among the vast array of pyrazole-containing building blocks, (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid has emerged as a particularly valuable reagent for drug development professionals. Its unique structural features, combining the steric bulk of a tert-butyl group with the nucleophilic character of a boronic acid, offer distinct advantages in the synthesis of complex molecules.

This technical guide provides a comprehensive overview of (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid, delving into its synthesis, characterization, and pivotal role in contemporary drug discovery. We will explore its application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, and highlight its significance in the generation of pharmacologically relevant molecules.

Core Properties and Specifications

(1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid is a stable, solid organoboron compound.[4] The presence of the boronic acid functional group makes it a key participant in a variety of chemical transformations, most notably carbon-carbon bond formation.[5]

PropertyValueReference
CAS Number 1416785-99-3[4]
Molecular Formula C₇H₁₃BN₂O₂[4]
Molecular Weight 168.00 g/mol [4]
Appearance Solid
Purity Typically ≥97%[4]

Synthesis and Mechanistic Insights

The synthesis of pyrazole-based boronic acids and their esters has been a subject of significant research, aiming for improved yields and scalability.[6] A common and effective method for preparing compounds structurally similar to (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid involves a one-pot synthesis from the corresponding bromo-pyrazole precursor.[6]

General Synthetic Workflow

A generalized synthetic pathway for pyrazole boronic acid esters often involves the following key steps:

  • Lithium-Halogen Exchange: The process typically starts with a bromo-pyrazole derivative. At low temperatures, an organolithium reagent, such as n-hexyllithium, is used to perform a lithium-halogen exchange, generating a highly reactive lithiated pyrazole intermediate.[6]

  • Borylation: The lithiated intermediate is then quenched with a trialkyl borate, such as triisopropyl borate, to form a boronate ester.[6]

  • Hydrolysis or Esterification: Subsequent workup with an acidic aqueous solution can yield the boronic acid. Alternatively, for enhanced stability and easier handling, the intermediate can be treated with pinacol to form the corresponding pinacol ester.[1][6]

The choice of the tert-butyl group at the N1 position of the pyrazole ring is a deliberate synthetic strategy. This bulky group can direct metallation to the C4 position and can also influence the solid-state properties and solubility of the final compound.

Detailed Experimental Protocol (Adapted from related syntheses)

The following is a representative, step-by-step methodology for the synthesis of a pyrazole boronic acid derivative, illustrating the core principles.

Step 1: Lithiation and Borylation

  • A solution of the starting 4-bromo-1-tert-butyl-3-methyl-1H-pyrazole in an appropriate solvent (e.g., THF) is cooled to a low temperature (typically below -70°C).

  • A solution of n-hexyllithium in hexanes is added dropwise while maintaining the low temperature.[6]

  • After a short aging period, triisopropyl borate is added to the reaction mixture.[6]

Step 2: Formation of the Boronic Acid

  • The reaction is warmed to room temperature.

  • The mixture is then carefully quenched with an acidic solution (e.g., 2 M HCl) and diluted with a suitable organic solvent like methyl tert-butyl ether (MTBE).[6]

  • The layers are separated, and the aqueous layer is further extracted with an organic solvent.

  • The combined organic layers are then concentrated to yield the crude boronic acid, which can be further purified by crystallization or chromatography.

G

The Power of Suzuki-Miyaura Cross-Coupling

(1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid is a premier reagent for the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most versatile and widely used methods for the formation of carbon-carbon bonds.[1][7][8]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

  • Oxidative Addition: A palladium(0) catalyst reacts with an aryl or vinyl halide (or pseudohalide) to form a palladium(II) intermediate.[8]

  • Transmetalation: The boronic acid, in the presence of a base, transfers its organic group to the palladium(II) complex, forming a new organopalladium(II) species.

  • Reductive Elimination: This intermediate then undergoes reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst.[8]

G

Experimental Workflow: Suzuki-Miyaura Coupling

The following provides a generalized, step-by-step protocol for a typical Suzuki-Miyaura coupling reaction utilizing a pyrazole boronic acid.

Materials:

  • (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like an XPhos precatalyst)[8][9]

  • Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃)

  • Solvent (e.g., DMF, THF/water, or toluene)[6][9]

Procedure:

  • To a reaction vessel, add the aryl halide, (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).[7]

  • The vessel is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon) multiple times.[7]

  • The degassed solvent is added, followed by the palladium catalyst (typically 1-5 mol%).

  • The reaction mixture is heated to the desired temperature (often between 80-120°C) and stirred for the required time (ranging from a few hours to overnight).[7]

  • Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature.

  • The mixture is then diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography or recrystallization to afford the desired biaryl compound.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole ring is a privileged scaffold in medicinal chemistry, and the ability to readily introduce it into molecules via Suzuki-Miyaura coupling with reagents like (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid is of immense value.[2][3] Pyrazole-containing compounds have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][10]

The tert-butyl group can serve to improve metabolic stability and modulate lipophilicity, which are crucial pharmacokinetic properties.[2] Furthermore, the pyrazole core can act as a bioisostere for other aromatic rings, potentially improving potency and physicochemical properties.[2]

Case Studies: Pyrazole Boronic Acids in the Synthesis of Bioactive Molecules

While specific examples directly citing (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid in the synthesis of late-stage clinical candidates may be proprietary, the broader class of pyrazole boronic acids is instrumental. For instance, isotope-labeled (1,3,5-trimethylpyrazol-4-yl)boronic acid, a structurally related compound, is used in the synthesis of potent phosphodiesterase 10A inhibitors.[11] This highlights the role of such building blocks in creating targeted therapeutics.

The aryl-pyrazole functionality is found in numerous drug candidates across various therapeutic areas.[6] The ability to efficiently construct these motifs using boronic acids streamlines the drug discovery process, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Therapeutic AreaTarget ClassRole of Pyrazole Moiety
Oncology KinasesServes as a scaffold for inhibitor design, interacting with the ATP-binding site.[3]
Inflammation COX enzymes, CytokinesActs as a key structural element in non-steroidal anti-inflammatory drugs (NSAIDs).
Infectious Diseases Bacterial or Viral EnzymesCan be incorporated into molecules targeting essential microbial processes.[10]
Neurological Disorders Receptors, EnzymesForms the core of molecules designed to modulate neurotransmission.

Conclusion and Future Perspectives

(1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid stands out as a highly valuable and versatile building block for researchers in drug discovery and development. Its stability, coupled with its reactivity in robust and reliable reactions like the Suzuki-Miyaura coupling, makes it an indispensable tool for the synthesis of complex, biologically active molecules.

The continued exploration of novel applications for pyrazole boronic acids in areas such as materials science and agrochemicals further underscores their importance.[1][3] As synthetic methodologies become more advanced, the demand for high-quality, well-characterized reagents like (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid will undoubtedly continue to grow, paving the way for the discovery of the next generation of therapeutics.

References

  • NINGBO INNO PHARMCHEM CO., LTD. The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis.
  • CONICET. Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. 2017.
  • Mullens PR. An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings. A2B Chem.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction.
  • Research and Reviews. Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. 2024.
  • Advanced ChemBlocks. (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid. 2026.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC.
  • Sigma-Aldrich. 1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid AldrichCPR.
  • PubChem. (1-Methyl-1H-pyrazol-3-yl)boronic acid.
  • Pollock PM, Cole KP. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.
  • A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. PMC.
  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. 2025.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boronic Acids in Modern Drug Discovery. 2026.
  • Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-portal.org. 2015.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC.
  • Boronic acids and boronic acid esters used in the Suzuki couplings with 4. ResearchGate.
  • António M, et al. Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. 2019.
  • Synthesis, Characterization, Molecular Docking Study And Biological Activity Of Serotonin Derivatives Containing Tetrazole Moiety. ResearchGate. 2022.
  • Pharmaffiliates. (1,3,5-Trimethylpyrazol-4-yl)boronic Acid-d3.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC.

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid in Suzuki-Miyaura Coupling

An Application Guide for Researchers and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Introduction: A Key Building Block for Modern Synthesis The Suzuki-Miyaura cross-coupling reaction...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: A Key Building Block for Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its power in forging carbon-carbon bonds.[1][2][3] Its development was a landmark achievement, recognized with the 2010 Nobel Prize in Chemistry.[1][3] The reaction's success lies in its broad functional group tolerance, mild reaction conditions, and the use of organoboron reagents, which are generally less toxic and more stable than many other organometallics.[3][4]

Within the vast library of available organoboron reagents, (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid has emerged as a particularly valuable building block. Pyrazole scaffolds are privileged structures in medicinal chemistry, appearing in numerous pharmaceuticals due to their diverse biological activities.[5] This specific reagent combines the desirable pyrazole core with two key features: a C4-boronic acid for strategic coupling and a N1-tert-butyl group. The sterically demanding tert-butyl group not only serves as a robust protecting group, preventing N-arylation side reactions, but its bulk can also influence the electronic properties and reactivity of the pyrazole system.[5][6] Furthermore, this group can be removed under acidic conditions if subsequent functionalization at the N1 position is desired.[7]

This guide provides a comprehensive overview of the application of (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid in Suzuki-Miyaura coupling, detailing the underlying mechanism, optimized protocols, and practical insights for researchers in synthetic and medicinal chemistry.

Table 1: Reagent Specifications

Property Value
IUPAC Name (1-(tert-butyl)-1H-pyrazol-4-yl)boronic acid[8]
CAS Number 1416785-99-3[8]
Molecular Formula C₇H₁₃BN₂O₂[8]
Molecular Weight 168.00 g/mol [8]

| Appearance | Typically a white to off-white solid |

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework

A foundational understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which shuttles between Pd(0) and Pd(II) oxidation states.[1][9] The cycle comprises three fundamental steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the electrophilic partner (R¹-X), forming a Pd(II) complex. This is often the rate-limiting step.[9]

  • Transmetalation : The organoboron species (R²-BY₂), activated by a base, transfers its organic group (R²) to the Pd(II) complex, displacing the halide. The base is critical for activating the boronic acid to form a more nucleophilic boronate species.[1][9]

  • Reductive Elimination : The two organic fragments (R¹ and R²) on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][9]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pdII_OA R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pdII_OA Oxidative Addition + R¹-X pdII_TM R¹-Pd(II)L₂-R² (Transmetalated Complex) pdII_OA->pdII_TM Transmetalation + R²-B(OH)₂ / Base pdII_TM->pd0 Reductive Elimination - R¹-R²

Caption: A simplified diagram of the palladium-catalyzed Suzuki-Miyaura coupling cycle.

Optimizing the Coupling Reaction: A Guide to Key Parameters

The success of a Suzuki-Miyaura coupling with (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid hinges on the careful selection of several interdependent parameters. Heteroaryl boronic acids can present unique challenges, such as competitive protodeboronation, making thoughtful optimization essential.[10][11]

Table 2: Summary of Typical Reaction Parameters for Pyrazole Suzuki-Miyaura Coupling

Parameter Common Reagents & Conditions Senior Scientist's Notes & Rationale
Palladium Catalyst Pd(PPh₃)₄ : A classic, reliable choice for many couplings.[12]PdCl₂(dppf) : Excellent for a broad range of substrates, including heteroaryls.[13][14]Buchwald Precatalysts (e.g., SPhos/XPhos G2-G4) : Highly active for challenging substrates like aryl chlorides or sterically hindered partners.[10][15] The ligand is critical. Bulky, electron-rich phosphine ligands (like dppf, SPhos, XPhos) accelerate both the oxidative addition and reductive elimination steps, leading to higher efficiency, especially for less reactive electrophiles.[9][10] Precatalysts offer improved air stability and reliably generate the active Pd(0) species in situ.
Base K₃PO₄ : A strong, non-nucleophilic base, often used in anhydrous conditions. Ideal for base-sensitive substrates.[13]Na₂CO₃ / K₂CO₃ : Standard, cost-effective inorganic bases, typically used in aqueous solvent mixtures.[12][16]Cs₂CO₃ / CsF : Often provides superior results for difficult couplings by promoting boronate formation and catalyst turnover.[11][17] The base's primary role is to activate the boronic acid, forming a more reactive boronate complex for transmetalation. The choice depends on substrate stability and solvent system. Aqueous bases are common, but for substrates prone to hydrolysis or protodeboronation, anhydrous conditions with K₃PO₄ or Cs₂CO₃ are preferred.
Solvent 1,4-Dioxane/H₂O : A very common and effective mixture.[12]Toluene/H₂O : Another robust biphasic system.[17]DMF or THF : Polar aprotic solvents suitable for many couplings, often with anhydrous bases.[13][18] The solvent must solubilize the reagents and facilitate the interaction between aqueous (base) and organic (substrate, catalyst) phases if applicable. The presence of water can be beneficial for some couplings, but detrimental for others, requiring empirical testing.[19]
Temperature 80 - 110 °C Most Suzuki couplings require heating to overcome the activation barriers of the catalytic cycle, particularly for oxidative addition of less reactive halides like aryl chlorides.

| Atmosphere | Inert (Nitrogen or Argon) | The active Pd(0) catalyst and some phosphine ligands are sensitive to oxidation by air. Maintaining an inert atmosphere throughout the setup and reaction is critical for reproducibility and high yields. |

Detailed Experimental Protocol: General Procedure

This protocol provides a representative, robust starting point for the Suzuki-Miyaura coupling of (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid with an aryl bromide. Note: This procedure should be considered a general guideline and may require optimization for specific substrates.

4.1 Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Aryl Bromide (Ar-Br)-1.01.0
(1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid168.001.21.2
PdCl₂(dppf)·CH₂Cl₂816.640.030.03 (3 mol%)
K₃PO₄ (anhydrous)212.273.03.0
1,4-Dioxane (anhydrous)--(~0.1 M)
Deionized Water--(e.g., Dioxane/H₂O 4:1)

4.2 Experimental Workflow Diagram

Experimental_Workflow Figure 2: Experimental Workflow A 1. Reagent Prep (Weigh Solids) B 2. Reaction Setup (Add to Flask) A->B C 3. Inert Atmosphere (Degas with N₂/Ar) B->C D 4. Reaction (Heat & Stir) C->D E 5. Workup (Quench & Extract) D->E F 6. Purification (Column Chromatography) E->F G 7. Analysis (NMR, MS) F->G

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling experiment.

4.3 Step-by-Step Procedure

  • Reaction Setup : To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid (202 mg, 1.2 mmol, 1.2 equiv), PdCl₂(dppf)·CH₂Cl₂ complex (24.5 mg, 0.03 mmol, 3 mol%), and anhydrous potassium phosphate (K₃PO₄, 637 mg, 3.0 mmol, 3.0 equiv).

    Senior Scientist's Note : Weighing and handling the catalyst and base in a glovebox is ideal, but can be done quickly in the open air. The use of a pre-catalyst like PdCl₂(dppf) provides greater air stability compared to catalysts like Pd(PPh₃)₄.[13]

  • Solvent Addition & Degassing : Place a rubber septum on the flask. Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. Degas the resulting mixture thoroughly for 15-20 minutes by bubbling argon or nitrogen gas through the solution.

    Senior Scientist's Note : Degassing is one of the most critical steps. It removes dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to failed reactions. Three cycles of vacuum backfilling with an inert gas are a common and effective alternative to bubbling.

  • Reaction Execution : After degassing, place the sealed flask under a positive pressure of nitrogen or argon. Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 3-16 hours.

    Senior Scientist's Note : Reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking small, appropriately quenched aliquots. A typical check is performed after 3 hours.

  • Workup : Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate or dichloromethane (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.

  • Extraction : Separate the layers. Extract the aqueous layer with the same organic solvent (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[13]

  • Purification : Filter the drying agent and concentrate the solvent in vacuo. The resulting crude residue is typically purified by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.[13]

  • Characterization : Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. This table outlines common problems and evidence-based solutions.

Table 3: Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst : Oxygen contamination; poor quality catalyst.2. Ineffective Base/Solvent : Poor choice for the specific substrate.3. Low Reactivity : Aryl chloride or sterically hindered substrate used. 1. Ensure thorough degassing. Use a fresh bottle of catalyst or switch to a more robust precatalyst.[10]2. Screen different bases (e.g., switch from K₃PO₄ to Cs₂CO₃) and solvent systems (e.g., try anhydrous DMF).3. Switch to a more active catalyst system (e.g., a Buchwald ligand/precatalyst like SPhos). Increase temperature and/or reaction time.[9][10]
Significant Protodeboronation 1. Excess Water/Acidity : Presence of acidic protons can cleave the C-B bond.2. High Temperature : Can accelerate the rate of protodeboronation. 1. Use anhydrous solvents and a non-aqueous base (e.g., K₃PO₄, CsF).[10][11]2. Attempt the reaction at a lower temperature (e.g., 80 °C) for a longer duration.3. Consider converting the boronic acid to a more stable pinacol boronate ester.
Homocoupling of Boronic Acid 1. Oxygen Contamination : Can promote oxidative homocoupling.2. Catalyst Choice : Some catalysts are more prone to promoting this side reaction. 1. Improve degassing technique.2. Optimize the palladium-to-ligand ratio. In some cases, slow addition of the boronic acid can minimize its concentration and reduce homocoupling.[10]

| Hydrolysis of Electrophile | Aqueous basic conditions are cleaving a sensitive functional group (e.g., an ester) on the electrophile. | Switch to anhydrous conditions using a base like K₃PO₄ or CsF in a solvent such as THF or Dioxane.[13] |

Conclusion

(1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid is a versatile and highly effective reagent for introducing a valuable heterocyclic motif via the Suzuki-Miyaura cross-coupling reaction. Its stability and predictable reactivity make it an excellent choice for applications in pharmaceutical and materials science discovery. By understanding the core mechanism and systematically optimizing key reaction parameters—catalyst, base, and solvent—researchers can reliably and efficiently synthesize a diverse array of substituted pyrazole derivatives, accelerating the development of novel molecular entities.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. American Chemical Society. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids. PubMed. [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • (PDF) Suzuki Cross Coupling Reaction-A Review. ResearchGate. [Link]

  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Schroeder Group - Illinois. [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

  • Boron-Pyrazole Chemistry. Journal of the American Chemical Society. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]

  • The tert-butyl group in chemistry and biology. ResearchGate. [Link]

  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]

  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. PMC. [Link]

  • Chemical Name : (1,3,5-Trimethylpyrazol-4-yl)boronic Acid-d3. Pharmaffiliates. [Link]

  • (1-Methyl-1H-pyrazol-3-yl)boronic acid. PubChem. [Link]

  • 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Wiley-VCH. [Link]

Sources

Application

Application Note: Palladium-Catalyzed Coupling of (1-tert-Butyl-3-methylpyrazol-4-yl)boronic Acid

This guide serves as a comprehensive technical manual for researchers utilizing (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid (CAS 1195992-68-5) in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. It is des...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical manual for researchers utilizing (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid (CAS 1195992-68-5) in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. It is designed to bridge the gap between basic chemical properties and high-level medicinal chemistry applications, specifically in the synthesis of kinase inhibitors.[1]

Part 1: Executive Summary & Chemical Profile

The Reagent in Context

(1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid is a privileged building block in modern drug discovery. The pyrazole core acts as a bioisostere for imidazole and phenyl rings, frequently functioning as a hinge-binder in ATP-competitive kinase inhibitors (e.g., JAK, B-Raf, and BMPR2 inhibitors).

The tert-butyl group at N1 serves two critical roles:

  • Metabolic Stability: It blocks N-dealkylation and increases lipophilicity, aiding membrane permeability.

  • Structural Rigidity: It fills hydrophobic pockets (e.g., the "gatekeeper" region in kinases) but introduces significant steric bulk.

Structural Challenges

The coupling of this specific boronic acid presents a unique set of challenges compared to simple phenylboronic acids:

  • Ortho-Steric Hindrance: The methyl group at C3 is ortho to the boronic acid moiety at C4. This increases the energy barrier for the transmetallation step in the catalytic cycle.

  • Protodeboronation: Like many heteroaryl boronic acids, the C-B bond is susceptible to hydrolytic cleavage (protodeboronation), particularly under high-temperature, aqueous basic conditions.[2][3]

  • Catalyst Poisoning: While the bulky t-Bu group reduces the Lewis basicity of N2, the pyrazole nitrogens can still competitively coordinate to electrophilic Pd(II) species, potentially arresting the cycle.

Part 2: Mechanistic Considerations

To achieve high yields, one must select a catalyst system that accelerates transmetallation (to overcome the C3-Methyl steric clash) while minimizing the residence time of the free boronic acid in the basic aqueous phase (to prevent deboronation).

The Catalytic Cycle & Substrate Interaction

The following diagram illustrates the specific entry point of our substrate and the critical "Danger Zone" where deboronation competes with transmetallation.

SuzukiCycle Pd0 Pd(0) Active Species (Ligand-Stabilized) OxAdd Oxidative Addition Complex [L-Pd(II)-Ar-X] Pd0->OxAdd Aryl Halide (Ar-X) BaseStep Base Activation [L-Pd(II)-Ar-OH/OR] OxAdd->BaseStep Base (OH- or CO3 2-) TransMetal Transmetallation Complex [L-Pd(II)-Ar-(Py)] BaseStep->TransMetal + Activated Boronate BoronicAcid (1-tBu-3-Me-Py)-B(OH)2 (Substrate) Boronate Activated Boronate [R-B(OH)3]- BoronicAcid->Boronate Base Boronate->TransMetal Transmetallation Deboronation SIDE REACTION: Protodeboronation (Loss of Boron) Boronate->Deboronation Slow Transmetallation High Temp/Water RedElim Reductive Elimination (Product Release) TransMetal->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the competition between productive transmetallation and destructive protodeboronation.

Part 3: Experimental Protocols

Protocol A: The "Workhorse" Method (Standard)

Best for: Aryl bromides, aryl iodides, and electron-deficient aryl chlorides.

This protocol uses Pd(dppf)Cl₂ , a robust catalyst that resists deactivation by heteroatoms. The use of 1,4-dioxane/water is standard, but the temperature is kept moderate to protect the boronic acid.

Reagents:

  • Aryl Halide (1.0 equiv)[4]

  • (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid (1.2 – 1.5 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equiv / 5 mol%)

  • Base: K₂CO₃ (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the Aryl Halide, Boronic Acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Inert: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvate: Inject degassed 1,4-Dioxane and Water via syringe.

  • React: Heat the mixture to 80 °C (oil bath or heating block).

    • Note: Avoid reflux (100°C+) initially. Monitor at 80°C to minimize deboronation.

  • Monitor: Check LC-MS at 2 hours. If conversion is slow (<50%), increase temp to 95°C.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: The "High-Performance" Method (Steric/Chloride)

Best for: Aryl chlorides, sterically hindered partners, or if Protocol A fails due to deboronation.

This protocol utilizes Buchwald G3 Precatalysts (specifically XPhos or SPhos). These bulky, electron-rich ligands facilitate oxidative addition into chlorides and, crucially, create a spacious pocket that accommodates the ortho-methyl group of the pyrazole during transmetallation.

Reagents:

  • Aryl Halide (1.0 equiv)[4]

  • Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (0.02 – 0.05 equiv)

    • Alternative: SPhos Pd G3 (excellent for high steric hindrance).

  • Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: THF : Water (10:1) or Toluene : Water (10:1)

Step-by-Step:

  • Charge: Add Aryl Halide, Boronic Acid, and Base to the vial.

  • Solvate: Add solvent mixture and degas (sparge with Argon for 5 mins).

  • Catalyst Addition: Add the Pd G3 precatalyst last (solid or stock solution) to ensure rapid initiation under inert atmosphere.

  • React: Heat to 60–80 °C .

    • Insight: These catalysts are active at lower temperatures. Running at 60°C often preserves the boronic acid while still driving the reaction.

  • Workup: Standard aqueous extraction.

Part 4: Optimization & Troubleshooting

Decision Logic for Condition Selection

Optimization Start Start: Define Electrophile Type Halide Type? Start->Type Br_I Aryl-Br / Aryl-I Type->Br_I Cl Aryl-Cl / Hindered Type->Cl RouteA Protocol A: Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 80°C Br_I->RouteA RouteB Protocol B: XPhos Pd G3, K3PO4 THF/H2O, 60°C Cl->RouteB Check Check LCMS @ 2h RouteA->Check RouteB->Check Success >80% Conv -> Isolate Check->Success Fail1 Low Conv + Boronic Acid Intact Check->Fail1 Fail2 Low Conv + Protodeboronation Check->Fail2 Fix1 Increase Temp or Switch to Protocol B Fail1->Fix1 Fix2 Switch to Anhydrous: Pd(OAc)2, SPhos, Cs2CO3 Dioxane (Dry) Fail2->Fix2

Figure 2: Workflow for selecting and optimizing reaction conditions.

Troubleshooting Table
Observation (LC-MS)DiagnosisCorrective Action
Starting Halide remains, Boronic Acid gone. Protodeboronation. The boronic acid hydrolyzed before coupling.1. Lower temperature (try 60°C).2. Use Protocol B (faster catalyst).3. Switch to anhydrous conditions (DMF, Cs₂CO₃).
Starting Halide remains, Boronic Acid remains. Catalyst Inactivity. The catalyst failed to insert or transmetallate.1. Switch to XPhos Pd G3 or SPhos Pd G3 .2. Ensure effective degassing (O₂ poisoning).
Homocoupling of Halide (Ar-Ar). Oxidative Issue. Oxygen present or disproportionation.1. Rigorous degassing.2. Switch solvent to Toluene/Water.
Product formed but low yield. Steric Hindrance. The 3-Me group is clashing.Use SPhos ligand specifically; it is designed for extreme steric hindrance.

Part 5: References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Chem-Impex International. Product Specification: 1H-Pyrazole-4-boronic acid derivatives. Link

  • Bagal, S. K., et al. (2015). Recent progress in the synthesis of pyrazoles.[5][6] Organic & Biomolecular Chemistry, 13, 7117-7139. Link

Sources

Method

Synthesis of heterocyclic compounds using (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid

Application Note: High-Efficiency Synthesis of Heterocycles Using (1-tert-Butyl-3-methylpyrazol-4-yl)boronic Acid Executive Summary This technical guide details the optimized protocols for utilizing (1-tert-Butyl-3-methy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Heterocycles Using (1-tert-Butyl-3-methylpyrazol-4-yl)boronic Acid

Executive Summary

This technical guide details the optimized protocols for utilizing (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid (CAS: 1416785-99-3) in Suzuki-Miyaura cross-coupling reactions. This scaffold is a privileged motif in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., JAK, BRAF) and anti-inflammatory agents due to the lipophilic bulk of the tert-butyl group and the specific vector orientation provided by the pyrazole core.

Key Technical Insight: The primary synthetic challenge with this reagent is twofold:

  • Steric Hindrance: The C3-methyl group is ortho to the boronic acid, creating significant steric impedance at the transmetallation step.

  • Protodeboronation: The electron-rich pyrazole ring facilitates rapid C-B bond cleavage under aqueous basic conditions, often outcompeting the desired cross-coupling.

This guide provides a self-validating protocol using Buchwald Precatalysts to overcome these barriers, ensuring high yields and reproducibility.

Critical Reagent Analysis

FeatureSpecificationImpact on Protocol
Structure 1-tBu, 3-Me, 4-B(OH)₂High Steric Demand. The C3-Methyl hinders the approach of the Pd-Ar complex.
Electronic State Electron-rich HeterocycleHigh Instability. Prone to hydrolytic deboronation (C-B

C-H) in hot, basic media.
Physical State White to off-white solidHygroscopic. Store at 2-8°C under Argon.
Solubility DMSO, DMF, MeOHPoor solubility in non-polar solvents (Hexane, Toluene) without cosolvents.

Handling Recommendation: If the boronic acid appears "wet" or degraded (brownish), convert it immediately to the Pinacol Ester or use an excess (1.5–2.0 equiv) in the coupling reaction.

Core Methodology: The "Rapid-Coupling" Protocol

To mitigate protodeboronation, the reaction time must be minimized. We utilize a high-activity catalyst system (Pd-G3/G4) that facilitates rapid oxidative addition and transmetallation, effectively "outrunning" the decomposition pathway.

Optimized Reaction Conditions
  • Catalyst: XPhos Pd G3 (or SPhos Pd G3).

    • Why: The bulky biaryl phosphine ligands (XPhos/SPhos) form a mono-ligated Pd(0) species that is highly active and creates a spacious pocket to accommodate the sterically hindered C3-methyl pyrazole.

  • Base: K₃PO₄ (Tribasic Potassium Phosphate) .

    • Why: milder than NaOtBu or Cs₂CO₃, reducing the rate of base-promoted deboronation while sufficiently activating the boronic acid.

  • Solvent: 1,4-Dioxane : Water (4:1) .

    • Why: The aqueous component is essential for the boronate formation, but the ratio is kept low to minimize hydrolytic stress.

  • Temperature: 80°C – 100°C.

Step-by-Step Experimental Protocol

Target: Synthesis of 4-(Hetero)aryl-1-tert-butyl-3-methylpyrazole.

Reagents:

  • Aryl Halide (Ar-Cl or Ar-Br): 1.0 equiv (1.0 mmol)

  • (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid: 1.2 – 1.5 equiv

  • XPhos Pd G3: 0.02 – 0.05 equiv (2-5 mol%)

  • K₃PO₄: 2.0 equiv

  • Solvent: 1,4-Dioxane (4 mL) / Water (1 mL) - Degassed

Procedure:

  • Inert Setup: Equip a reaction vial with a magnetic stir bar and a septum. Flame-dry or purge with Nitrogen/Argon for 5 minutes.

  • Solids Addition: Add the Aryl Halide (if solid), Boronic Acid, K₃PO₄, and XPhos Pd G3 catalyst to the vial.

    • Checkpoint: If the Aryl Halide is a liquid, add it after the solvent.

  • Degassing: Add the 1,4-Dioxane and Water. Sparge the mixture with Argon for 2–3 minutes (bubbling gas directly into the liquid).

    • Why: Oxygen poisons the Pd(0) species and promotes homocoupling.

  • Reaction: Seal the vial and heat to 90°C for 2–4 hours.

    • Monitoring: Check by LC-MS at 1 hour. Look for the product mass and the "de-boronated" byproduct (1-tert-butyl-3-methylpyrazole, m/z ~138).

  • Workup:

    • Cool to room temperature.[1][2][3][4]

    • Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

    • Separate phases.[3] Extract aqueous layer 2x with Ethyl Acetate.

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash Column Chromatography (Hexanes/Ethyl Acetate).

    • Note: Pyrazoles can streak on silica. Add 1% Triethylamine to the eluent if peak tailing is observed.

Mechanism & Workflow Visualization

The following diagram illustrates the competitive pathways: the desired Suzuki cycle versus the parasitic protodeboronation.

ReactionPathway cluster_catalyst Catalyst Role (XPhos) Start Reagents: Boronic Acid + Ar-X Pd_OA Oxidative Addition (Ar-Pd-X) Start->Pd_OA Pd(0) Boronate Boronate Species [Ar-B(OH)3]- Start->Boronate + Base Transmetal Transmetallation (Rate Limiting Step) Pd_OA->Transmetal RedElim Reductive Elimination Transmetal->RedElim Product Coupled Product (Biaryl) RedElim->Product Base Base (OH-) Boronate->Transmetal Active Species Deboronation Protodeboronation (Byproduct) Boronate->Deboronation Hydrolysis (Slow Transmetallation)

Caption: Kinetic competition between the desired Suzuki coupling pathway (Green) and the parasitic protodeboronation (Red). Bulky ligands accelerate the Transmetallation step to favor the product.

Troubleshooting & Optimization Matrix

Use this table to diagnose low yields.

ObservationDiagnosisCorrective Action
Main peak is m/z 138 (De-boronated pyrazole) Reaction is too slow; Base is too strong.1. Switch base to KF or K₃PO₄ . 2. Increase Catalyst loading to 5 mol%. 3. Use anhydrous conditions (DMF/KF) to eliminate water.
Starting Material (Ar-X) remains Catalyst death or poor Oxidative Addition.1. Re-degas solvents rigorously. 2. Switch to Pd(dppf)Cl₂·DCM (more robust) or BrettPhos (for chlorides).
Homocoupling of Ar-X (Ar-Ar) Oxygen leak or disproportionation.1. Ensure inert atmosphere. 2. Reduce the amount of Aryl Halide slightly.
Low Conversion with Ar-Cl Chloride is a poor leaving group.1. Add KBr (1 equiv) as an additive (Halide exchange). 2. Switch to Ar-Br or Ar-I.

Synthesis of the Pinacol Ester (Alternative Strategy)

If the free boronic acid proves too unstable for storage or specific coupling conditions, converting it to the pinacol ester is the standard stabilization strategy.

Protocol:

  • Dissolve (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid (1.0 equiv) in anhydrous THF.

  • Add Pinacol (1.1 equiv) and MgSO₄ (2.0 equiv, as desiccant).

  • Stir at Room Temperature for 4–12 hours.

  • Filter off MgSO₄ and concentrate.

  • Result: The resulting boronate ester is significantly more stable to air and moisture and can be purified on silica gel.

References

  • Sigma-Aldrich. (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid Product Page. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (Detailed mechanism of protodeboronation). Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society.[1] Link

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction Protocols. Link

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. Link

Sources

Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid

Introduction: Unlocking the Potential of Substituted Pyrazoles in Medicinal Chemistry The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of Substituted Pyrazoles in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[1] Pyrazole derivatives, in particular, are of significant interest due to their presence in numerous bioactive compounds and approved drugs.[4] The preparation of 4-aryl pyrazoles, however, has been historically less common compared to their 3- or 5-substituted counterparts.[4]

This application note provides a detailed experimental procedure for the Suzuki-Miyaura coupling of (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid with various aryl halides. The protocol is designed for researchers, scientists, and drug development professionals seeking to synthesize novel 4-aryl-1-tert-butyl-3-methylpyrazoles. We will delve into the rationale behind the chosen experimental conditions, address potential challenges such as the inherent instability of some heteroaryl boronic acids, and offer a comprehensive troubleshooting guide to ensure successful and reproducible outcomes.

Understanding the Reagent: (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid

(1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid is a versatile building block for introducing the 1-tert-butyl-3-methylpyrazole moiety into organic molecules. The tert-butyl group at the N1 position provides steric bulk, which can influence the conformation of the final product and its interaction with biological targets.

Key Properties:

PropertyValue
CAS Number 1416785-99-3
Molecular Formula C₇H₁₃BN₂O₂
Molecular Weight 168.00 g/mol

Heteroaryl boronic acids, especially those containing nitrogen, can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[5] This can lead to reduced yields of the desired coupled product. To mitigate this, it is crucial to handle the boronic acid with care, store it under anhydrous conditions, and consider the use of more stable derivatives like pinacol esters or trifluoroborate salts if instability proves to be a significant issue.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L₂) (Palladium(II) Complex) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd BoronicAcid Boronic Acid (Ar'-B(OH)₂) Base Base (e.g., K₂CO₃, Cs₂CO₃) BoronicAcid->Base Activation Boronate Activated Boronate [Ar'-B(OH)₃]⁻ Base->Boronate Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.

  • Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center. The base is crucial in this step as it activates the boronic acid, making it more nucleophilic.[3]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from a highly efficient microwave-promoted synthesis of 4-substituted pyrazoles and is expected to provide good to excellent yields with (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid.[4] Microwave irradiation offers the advantages of rapid heating, shorter reaction times, and often improved yields compared to conventional heating.[4][6]

Materials and Reagents:

ReagentPuritySupplierNotes
(1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid≥95%Commercially availableStore under inert gas, desiccated.
Aryl halide (e.g., aryl bromide or iodide)≥98%Commercially available
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥99%Commercially availableAir and moisture sensitive. Store under inert gas.
Cesium Carbonate (Cs₂CO₃)≥99%Commercially availableHygroscopic. Dry before use.
1,2-Dimethoxyethane (DME)AnhydrousCommercially availableDegas before use.
WaterDeionizedIn-houseDegas before use.
Ethyl acetateACS gradeCommercially availableFor workup and chromatography.
HexanesACS gradeCommercially availableFor chromatography.
Brine (saturated NaCl solution)In-houseFor workup.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Commercially availableFor drying.

Equipment:

  • Microwave reactor

  • Microwave reaction vials with stir bars

  • Syringes and needles

  • Inert gas (Nitrogen or Argon) supply

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure:

Experimental_Workflow start Start reagents 1. Add Reagents to Microwave Vial - (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid (1.2 equiv) - Aryl halide (1.0 equiv) - Cs₂CO₃ (2.5 equiv) - Pd(PPh₃)₄ (2-4 mol%) start->reagents inert 2. Create Inert Atmosphere (Purge with N₂ or Ar) reagents->inert solvent 3. Add Degassed Solvents (DME/H₂O, 10:4 v/v) inert->solvent seal 4. Seal Vial solvent->seal microwave 5. Microwave Irradiation (e.g., 90-120 °C, 10-30 min) seal->microwave cool 6. Cool to Room Temperature microwave->cool workup 7. Aqueous Workup - Dilute with EtOAc - Wash with H₂O and Brine - Dry over MgSO₄ cool->workup purify 8. Purification - Concentrate in vacuo - Flash Chromatography workup->purify product Final Product purify->product

Sources

Method

Application Notes and Protocols for (1-tert-Butyl-3-methylpyrazol-4-yl)boronic Acid in Materials Science

Introduction: The Versatility of Pyrazole Boronic Acids in Advanced Materials (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid is a member of the pyrazole boronic acid family, a class of compounds increasingly recognized...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Pyrazole Boronic Acids in Advanced Materials

(1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid is a member of the pyrazole boronic acid family, a class of compounds increasingly recognized for their utility in the development of sophisticated materials. The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, imparts unique electronic properties, thermal stability, and coordination capabilities. The boronic acid functional group is a versatile handle for a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, which is a cornerstone of modern organic synthesis for creating carbon-carbon bonds.[1]

The strategic placement of the bulky tert-butyl group and the methyl substituent on the pyrazole ring of (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid can be leveraged to fine-tune the steric and electronic properties of resulting materials. This makes it a promising building block for a range of applications in materials science, including organic electronics, sensing, and functional polymers. While specific, field-proven protocols for this exact molecule in materials science are not yet widely published, its structural motifs suggest significant potential in several key areas. This guide will provide detailed protocols based on closely related and well-documented pyrazole derivatives, offering a robust framework for researchers to adapt and innovate with (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid.

Part 1: Application in Fluorescent Sensors for Metal Ion Detection

Scientific Rationale and Application

The pyrazole moiety is an excellent ligand for metal ions, and its incorporation into fluorescent molecules can lead to sensors that exhibit changes in their emission properties upon metal binding. These changes can manifest as a "turn-on" or "turn-off" of fluorescence, or a shift in the emission wavelength.[2] Such sensors are valuable tools in environmental monitoring, biological imaging, and industrial process control. The design of these sensors often involves coupling the pyrazole boronic acid to a fluorophore. The boronic acid group itself can also participate in sensing mechanisms, particularly for diol-containing molecules like sugars.[3]

Here, we present a protocol for the synthesis of a pyrazole-based fluorescent sensor, adapted from literature on related compounds, which can serve as a template for utilizing (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid.[2][4]

Experimental Protocol: Synthesis of a Pyrazole-Fluorophore Conjugate via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a model fluorescent sensor by coupling a pyrazole boronic acid with a fluorescent aromatic bromide.

Materials:

  • (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid (or a suitable pyrazole boronic acid derivative)

  • A fluorescent aromatic bromide (e.g., 4-bromo-N,N-dimethylaniline or a brominated coumarin derivative)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the fluorescent aromatic bromide (1.0 mmol), (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Solvent Addition: Add a 3:1 mixture of toluene and ethanol (40 mL) to the flask.

  • Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: To the degassed solution, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 50 mL of deionized water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure pyrazole-fluorophore conjugate.

Characterization

The synthesized compound should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • UV-Vis and Fluorescence Spectroscopy: To evaluate the photophysical properties of the sensor.

Protocol for Fluorescence Sensing of Metal Ions
  • Prepare a stock solution of the pyrazole-fluorophore conjugate in a suitable solvent (e.g., acetonitrile or a water/acetonitrile mixture).

  • Prepare stock solutions of various metal salts (e.g., ZnCl₂, Cd(NO₃)₂, Fe(NO₃)₃, CuCl₂) in the same solvent system.

  • In a series of cuvettes, add a fixed concentration of the sensor solution.

  • To each cuvette, add increasing concentrations of a specific metal ion solution.

  • Record the fluorescence emission spectra of each sample after a short incubation period.

  • Plot the change in fluorescence intensity as a function of metal ion concentration to determine the sensitivity and selectivity of the sensor.

Data Presentation:

Metal IonFluorescence ResponseLimit of Detection (LOD)
Zn²⁺"Turn-on"0.025 µM[2]
Cd²⁺"Turn-on" (weaker)-
Fe³⁺"Turn-on"-
Cu²⁺Quenching-

Note: The data in the table is representative and based on literature for similar pyrazole-based sensors.[2] Actual results will vary depending on the specific fluorophore and pyrazole derivative used.

Visualization of the Experimental Workflow:

G cluster_synthesis Synthesis cluster_sensing Sensing Protocol A Reactants: - Pyrazole Boronic Acid - Fluorescent Bromide - K₂CO₃ B Solvent Addition (Toluene/Ethanol) A->B C Degassing (Argon/Nitrogen) B->C D Catalyst Addition (Pd(OAc)₂/PPh₃) C->D E Suzuki Coupling (80-90°C, 12-24h) D->E F Work-up & Extraction E->F G Purification (Column Chromatography) F->G H Pure Sensor Compound G->H I Prepare Sensor Stock Solution H->I Characterized Product K Titration Series I->K J Prepare Metal Ion Solutions J->K L Fluorescence Spectroscopy K->L M Data Analysis L->M G MonomerA Dibromo-Aromatic Monomer Polymer Pyrazole-Containing Conjugated Polymer MonomerA->Polymer MonomerB (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid MonomerB->Polymer Catalyst Pd(PPh₃)₄ Catalyst->Polymer Suzuki Coupling Base Na₂CO₃ (aq) Base->Polymer

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suzuki Coupling of (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid

Executive Summary: The Substrate Challenge You are working with (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid . This substrate presents a specific "perfect storm" of challenges for Suzuki-Miyaura cross-coupling due to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Substrate Challenge

You are working with (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid . This substrate presents a specific "perfect storm" of challenges for Suzuki-Miyaura cross-coupling due to three structural factors:

  • Electronic Activation (C4 Position): The pyrazole ring is electron-rich, making the C-B bond at the 4-position highly susceptible to protodeboronation , particularly under the basic conditions required for transmetallation.

  • Ortho-Steric Hindrance (C3-Methyl): The methyl group at C3 is ortho to the boronic acid. This creates steric bulk that significantly slows down the transmetallation step, extending the reaction time and giving side reactions (like deboronation) more time to occur.

  • Lewis Basic Sites (N2 Nitrogen): The pyrazole nitrogen (N2) can coordinate to the Palladium center, displacing ligands and leading to catalyst poisoning or arrest.

This guide details the specific side reactions caused by these features and provides self-validating protocols to overcome them.

Module 1: Protodeboronation (The "Disappearing" Reactant)

Symptom:

  • LCMS shows consumption of the boronic acid starting material.

  • Product yield is low (<30%).[1]

  • Major byproduct mass corresponds to 1-tert-butyl-3-methyl-1H-pyrazole (M-H where B(OH)2 was).

Root Cause: Heteroaryl boronic acids are prone to hydrolytic C-B bond cleavage.[2] This is base-catalyzed. The mechanism involves the formation of a boronate "ate" complex (usually the species required for transmetallation), which then undergoes ipso-protonation by water or solvent protons, releasing the boronic acid moiety.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Base Selection Switch to K₃PO₄ or CsF Avoid strong hydroxide bases (NaOH, KOH). Anhydrous bases like Potassium Phosphate or Cesium Fluoride reduce the concentration of free hydroxide/water, slowing hydrolysis.
Water Content Limit Water (<5% v/v) While Suzuki coupling requires some water for the boronate pathway, excess water accelerates protodeboronation. Use a minimal amount (e.g., 10:1 Dioxane:H₂O).
Boron Source Use MIDA Boronate or Pinacol Ester If the free acid deboronates too fast, switch to the MIDA boronate .[3] MIDA boronates release the active boronic acid slowly (slow-release strategy), keeping the standing concentration low and minimizing decomposition.[2]
Additives CuCl (10-50 mol%) Copper(I) salts can facilitate transmetallation via a Cu-intermediate (Liebeskind-Srogl type mechanism), bypassing the slow Pd-transmetallation step.

Module 2: Catalyst Poisoning & Arrest

Symptom:

  • Reaction stalls at 10-20% conversion.

  • Adding more boronic acid does not restart the reaction.

  • Solution may turn black (Pd precipitation) prematurely.

Root Cause: The N2 nitrogen of the pyrazole is a good σ-donor. It competes with your phosphine ligands for the Pd(II) center. If the pyrazole binds to Pd(II), it forms an unreactive complex, preventing the oxidative addition or transmetallation steps.

Troubleshooting Protocol:

Q: Which ligand should I use to prevent poisoning? A: You must use bulky, electron-rich dialkylbiaryl phosphines (Buchwald Ligands) .

  • Primary Choice: XPhos or SPhos .

  • Why? These ligands are extremely bulky. They create a "protective shell" around the Palladium that physically prevents the pyrazole nitrogen from coordinating, while still allowing the oxidative addition of the aryl halide.

  • Alternative: Pd-162 (tBu₃P Pd G2) . Tri-tert-butylphosphine is bulky and electron-rich, promoting oxidative addition and resisting N-coordination.

Module 3: Homocoupling (Oxidative Dimerization)

Symptom:

  • Observation of a symmetric dimer: 4,4'-bis(1-tert-butyl-3-methylpyrazole) .

  • Often occurs when the aryl halide partner is unreactive or sterically hindered.

Root Cause: In the presence of trace oxygen, the boronic acid can undergo Pd-catalyzed oxidative homocoupling (Suzuki Type II). This consumes your expensive boronic acid reagent.

Troubleshooting Protocol:

  • Degassing is Critical: Sparging with nitrogen for 5 minutes is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous argon sparging for >15 mins.

  • Sacrificial Reductant: Add a small amount of ascorbic acid (rarely needed if degassing is good) or ensure the reaction is under positive Argon pressure.

Visualizing the Competitive Pathways

The following diagram illustrates the "Race Condition" between the productive cycle and the destructive side reactions.

SuzukiPathways Start Start: (1-tBu-3-Me-Py)-B(OH)2 Base Base Activation (OH-) Start->Base Poisoning Side Rxn: Pd Coordination (N-Binding) Start->Poisoning Competition for Pd AteComplex Boronate 'Ate' Complex (Reactive Species) Base->AteComplex Transmetallation Transmetallation to Pd(II)-Ar AteComplex->Transmetallation Slow (Steric C3-Me) Protodeboronation Side Rxn: Protodeboronation (Hydrolysis) AteComplex->Protodeboronation Fast (Electron Rich) Coupling Reductive Elimination Transmetallation->Coupling Product Product: Pyrazole-Ar Coupling->Product DecompProduct Waste: 1-tBu-3-Me-Pyrazole Protodeboronation->DecompProduct DeadCat Inactive Pd-N Complex Poisoning->DeadCat

Caption: The "Race Condition": The C3-Methyl group slows Transmetallation (Green), allowing the faster Protodeboronation (Red) to dominate unless specific conditions are met.

Recommended "Gold Standard" Protocol

If standard conditions (Pd(PPh₃)₄ / Na₂CO₃) fail, adopt this optimized protocol immediately.

Reagents:

  • Substrate: (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid (1.2 - 1.5 equiv).

  • Catalyst: XPhos Pd G3 or Pd(dppf)Cl₂·DCM (2-5 mol%).

  • Base: K₃PO₄ (2.0 - 3.0 equiv).

  • Solvent: 1,4-Dioxane (Anhydrous).

  • Water: Add exactly 2-5% volume of degassed water (essential for the boronate pathway but minimized to prevent hydrolysis).

Step-by-Step:

  • Charge Solids: Add Aryl Halide (1.0 eq), Boronic Acid (1.5 eq), Base (3.0 eq), and Catalyst (0.05 eq) to a vial.

  • Seal & Purge: Cap the vial with a septum. Evacuate and backfill with Argon (3x).

  • Add Solvents: Syringe in anhydrous Dioxane and the measured amount of degassed water.

  • Heat: Heat to 80-100°C .

    • Note: Higher temperatures favor transmetallation over poisoning, but go too high (>110°C) and you risk thermal deboronation. 90°C is the sweet spot.

  • Monitor: Check LCMS at 1 hour. If SM is consumed but Product is low, add a second portion of Boronic Acid (0.5 eq).

References

  • Kinetic Analysis of Protodeboronation

    • Title: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.[4][5]

    • Source: J. Am. Chem. Soc. 2021, 143, 36, 14814–14826.[5]

    • URL:[Link][4]

  • Heterocycle Poisoning & Ligand Solutions

    • Title: Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles (Discussion on N-coordin
    • Source: Nature Communic
    • URL:[Link]

  • Sterically Demanding Suzuki Couplings

    • Title: An efficient method for sterically demanding Suzuki-Miyaura coupling reactions (Use of bulky ligands).
    • Source: Chemistry - A European Journal, 2013.
    • URL:[Link]

  • General Boronic Acid Stability

    • Title: Selection of boron reagents for Suzuki–Miyaura coupling (Review of side reactions).
    • Source: Chem. Soc. Rev., 2014, 43, 412.
    • URL:[Link]

Sources

Optimization

Troubleshooting guide for (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid experiments

[1] Executive Summary & Reagent Profile[2][3] (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid (CAS: 1187653-66-8) is a critical building block for kinase inhibitors (e.g., FLT3, JAK pathways).[1] However, it presents a "...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Reagent Profile[2][3]

(1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid (CAS: 1187653-66-8) is a critical building block for kinase inhibitors (e.g., FLT3, JAK pathways).[1] However, it presents a "perfect storm" of challenges for the synthetic chemist:

  • Steric Bulk: The ortho-methyl group (C3) and the bulky tert-butyl group (N1) create a highly congested environment, impeding the approach of metal catalysts.

  • Electronic Instability: The electron-rich pyrazole ring facilitates protodeboronation (C-B bond cleavage), often yielding the des-boronated byproduct (1-tert-butyl-3-methylpyrazole) faster than the desired cross-coupling.[1]

  • Dynamic Equilibrium: Like many heterocyclic boronic acids, it exists in a flux between the monomeric acid and the trimeric boroxine anhydride, complicating analytical purity assessments.

This guide moves beyond generic protocols to address these specific failure modes.

Pre-Reaction Integrity (Purity & Storage)

Q: My 1H NMR spectrum shows broad, split signals and non-integer integration. Is the reagent degraded?

A: Likely not. You are observing the Boroxine-Acid Equilibrium. [1][2]

Unlike phenylboronic acids, pyrazole boronic acids rapidly dehydrate to form cyclic trimers (boroxines) even under vacuum storage. This is not degradation; it is a reversible thermodynamic equilibrium.

  • The Mechanism: 3 molecules of boronic acid release 3 water molecules to form a six-membered

    
     ring.[1]
    
  • The Diagnostic:

    • DMSO-d6: Often shows a mixture of monomer and trimer due to hygroscopic nature.[1]

    • D2O Shake: Add 2 drops of

      
       to your NMR tube. This forces the equilibrium back to the monomeric boronic acid species (or deuterated boronate), sharpening the peaks for accurate integration.
      

Visualizing the Equilibrium:

Boroxine_Cycle Acid Monomeric Boronic Acid (Reactive Species) Boroxine Boroxine Trimer (Storage Form) Acid->Boroxine Dehydration (-H2O) Vacuum/Storage Boroxine->Acid Hydrolysis (+H2O) Reaction Media Water 3 H2O

Figure 1: The reversible dehydration cycle.[1] The reagent often arrives as a partial boroxine. This does not affect stoichiometry if molecular weight corrections are applied.[1]

Reaction Optimization (Suzuki-Miyaura Coupling)

Q: I see low conversion and the starting halide remains. Increasing temperature just turns the reaction black. Why?

A: The issue is Transmetallation Failure due to Steric Hindrance.

The methyl group at C3 (ortho to the boron) blocks the palladium center from effectively engaging the boronate. Standard catalysts like


 or even 

often fail here because their ligands are not bulky enough to force the active species open, or they are not electron-rich enough to facilitate the oxidative addition of the partner halide.

The Solution: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Type).

Use XPhos Pd G2 or SPhos Pd G2 . These precatalysts generate monolithic Pd(0) species with bulky, electron-rich ligands that accelerate transmetallation for hindered substrates.[1]

Q: I observe the "Des-boron" byproduct (1-tert-butyl-3-methylpyrazole) by LCMS. How do I stop this?

A: You are battling Protodeboronation.

Heterocyclic boronic acids are prone to hydrolysis of the C-B bond. This is accelerated by:

  • Strong Bases: High pH stabilizes the boronate "ate" complex, which can be a precursor to protonolysis in electron-rich systems.

  • Protic Solvents: Water/Alcohols provide the proton source.

  • Metal Impurities: Copper or Zinc traces can catalyze this degradation.

Troubleshooting Protocol:

VariableStandard Condition (High Risk)Optimized Condition (Low Risk)
Base

or


(Anhydrous)
or

Solvent DMF/Water or MeOH1,4-Dioxane (Anhydrous) or n-Butanol
Additive NoneMIDA Boronate (Pre-masking)

Troubleshooting Decision Tree

Use this logic flow to diagnose your specific failure mode.

Troubleshooting_Tree Start Start: Low Yield / Failure Check_SM Is Aryl Halide SM remaining? Start->Check_SM Check_Byprod Is Des-boron Pyrazole present? Check_SM->Check_Byprod Yes (Low Conversion) Workup_Issue ISSUE: Amphoteric Loss ACTION: Check Aqueous pH Product may be in water layer Check_SM->Workup_Issue No (Full Conversion) Protodeboronation ISSUE: Protodeboronation ACTION: Switch to Anhydrous K3PO4 Reduce Water ratio Check_Byprod->Protodeboronation Yes Catalyst_Death ISSUE: Transmetallation Stall ACTION: Switch to XPhos Pd G2 or SPhos Pd G2 Check_Byprod->Catalyst_Death No

Figure 2: Diagnostic workflow for coupling failures.

Validated Experimental Protocols

Method A: High-Steric Suzuki Coupling (Recommended)

Best for coupling with ortho-substituted aryl halides or heteroaryl chlorides.[1]

  • Charge Vessel: In a vial equipped with a stir bar, add:

    • Aryl Halide (1.0 equiv)[3]

    • (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid (1.2 to 1.5 equiv)[1]

    • XPhos Pd G2 (0.02 - 0.05 equiv)[1]

    • 
       (tribasic, finely ground)  (3.0 equiv)
      
  • Solvent: Add 1,4-Dioxane and Water (ratio 4:1).[1] Note: If protodeboronation is observed, switch to pure Dioxane.

  • Degas: Sparge with Argon for 5 minutes.

  • Reaction: Seal and heat to 80-100°C for 4-16 hours.

  • Workup: Dilute with EtOAc. Wash with water.[4] Crucial: If the product contains basic nitrogens, ensure the aqueous layer pH is >10 during extraction to prevent salt formation.

Method B: Chan-Lam Coupling (N-Arylation)

For attaching the pyrazole to amines or phenols.[1]

  • Charge Vessel:

    • Nucleophile (Amine/Phenol) (1.0 equiv)

    • Boronic Acid (2.0 equiv) - Excess is required due to instability.[1]

    • 
       (1.0 equiv) or 
      
      
      
      (0.1 equiv)
    • Pyridine (2.0 equiv)

  • Solvent: DCM or DCE (Anhydrous).

  • Atmosphere: Open to air (or

    
     balloon for faster rates). Add 4Å molecular sieves to keep dry.
    
  • Reaction: Stir at Room Temperature for 24-48h.

References

  • Boroxine Equilibrium & Stability: Tokunaga, Y., et al. "Formation of boroxine: Its stability and thermodynamic parameters in solution."[5][6] Heterocycles, 2002.[6][7]

  • Protodeboronation Mechanisms: Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." J. Am. Chem. Soc., 2017.

  • Suzuki Coupling of Hindered Pyrazoles: Billingsley, K., Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." J. Am. Chem. Soc., 2007.

  • Kinase Inhibitor Synthesis (FLT3): "Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors." European Journal of Medicinal Chemistry, 2018.

Sources

Troubleshooting

Technical Support Center: Prevention of (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid Homocoupling

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the homocoupling of (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid. Here, we will delve into the mechanistic underpinnings of this common side reaction and provide a comprehensive suite of troubleshooting strategies and optimized protocols to ensure the success of your synthetic campaigns.

Introduction: The Challenge of Pyrazole Boronic Acid Homocoupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. However, the efficiency of this reaction can be compromised by the formation of homocoupling byproducts, where two molecules of the boronic acid reagent couple with each other. This not only consumes valuable starting material but also complicates the purification of the desired product.[1][2] (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid, while a valuable building block, can be particularly susceptible to this undesired pathway. Understanding the factors that promote homocoupling is the first step toward its prevention.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling and why does it occur?

A1: Boronic acid homocoupling is a side reaction in palladium-catalyzed cross-coupling reactions where two boronic acid molecules react to form a symmetrical biaryl product.[2][3] This process is primarily mediated by Pd(II) species in the presence of oxygen.[2][3][4] If the active Pd(0) catalyst is oxidized to Pd(II), or if a Pd(II) precatalyst is not efficiently reduced, these species can catalyze the homocoupling pathway.[3][5]

Q2: Are pyrazole-containing boronic acids more prone to homocoupling?

A2: Heteroaryl boronic acids, including those with pyrazole motifs, can be more susceptible to side reactions like protodeboronation and homocoupling.[3] The electronic properties of the pyrazole ring and its potential to coordinate with the palladium catalyst can influence the reaction pathways.[6]

Q3: How can I visually identify if homocoupling is a major issue in my reaction?

A3: The most common method for identifying homocoupling is through chromatographic analysis (TLC, LC-MS, GC-MS) of your reaction mixture. The homocoupled product, in this case, 1,1'-di-tert-butyl-3,3'-dimethyl-4,4'-bipyrazole, will appear as a distinct spot or peak with a mass corresponding to the dimer of your starting boronic acid (minus the boronic acid groups).

Q4: Can the quality and storage of my boronic acid affect homocoupling?

A4: Absolutely. Boronic acids can degrade over time, especially if exposed to air and moisture.[7] This can lead to the formation of impurities that may promote side reactions. It is crucial to store (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid in a cool, dry place under an inert atmosphere.[7][8][9]

Troubleshooting Guide: From Diagnosis to Solution

This section provides a structured approach to troubleshooting and mitigating the homocoupling of (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid.

Observation Probable Cause(s) Recommended Solution(s)
High levels (>10%) of homocoupled byproduct detected. 1. Presence of oxygen in the reaction mixture.[4] 2. Inefficient reduction of Pd(II) precatalyst to active Pd(0).[3] 3. Suboptimal choice of ligand or base.1. Rigorous Degassing: Sparge all solvents with an inert gas (Argon or Nitrogen) for 15-30 minutes prior to use.[2][10] Assemble the reaction under a positive pressure of inert gas. 2. Catalyst Selection: Utilize a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active Pd(0) species.[10] If using a Pd(II) source, consider adding a mild reducing agent.[11][12] 3. Ligand and Base Optimization: Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can favor the desired cross-coupling.[13][14] Opt for a weaker base such as K₂CO₃ or K₃PO₄.[14]
Reaction is sluggish, and homocoupling is still observed. 1. Low catalyst activity. 2. Unfavorable reaction temperature.1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%). 2. Temperature Optimization: Carefully increase the reaction temperature in small increments (e.g., 10 °C).[14]
Protodeboronation is also a significant side reaction. 1. Presence of excess water. 2. Inappropriate base strength.1. Anhydrous Conditions: While some water is often necessary, excessive amounts can be detrimental. Consider using anhydrous solvents.[10] 2. Milder Base: Switch to a milder base like Cs₂CO₃ or K₃PO₄ to minimize protodeboronation, which can be pH-dependent.[10][14]
Visualizing the Competing Reaction Pathways

The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway.

Suzuki_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L_n OA Oxidative Addition (Ar-X) Pd0->OA + Ar-X Oxidation Oxidation (O2) Pd0->Oxidation ArPdX Ar-Pd(II)-X OA->ArPdX TM Transmetalation (Ar'-B(OR)2) ArPdX->TM + Ar'-B(OR)2 + Base ArPdAr Ar-Pd(II)-Ar' TM->ArPdAr RE Reductive Elimination ArPdAr->RE RE->Pd0 Reforms Catalyst Product Ar-Ar' RE->Product PdII Pd(II) TM1 Transmetalation 1 (Ar'-B(OR)2) PdII->TM1 + Ar'-B(OR)2 + Base ArPdOH Ar'-Pd(II)-OH TM1->ArPdOH TM2 Transmetalation 2 (Ar'-B(OR)2) ArPdOH->TM2 + Ar'-B(OR)2 ArPdAr_homo Ar'-Pd(II)-Ar' TM2->ArPdAr_homo RE_homo Reductive Elimination ArPdAr_homo->RE_homo RE_homo->Pd0 Reduces to Pd(0) Homocoupling_Product Ar'-Ar' RE_homo->Homocoupling_Product Oxidation->PdII caption Fig. 1: Suzuki vs. Homocoupling

Caption: Competing pathways in Suzuki-Miyaura coupling.

Optimized Protocols for Minimizing Homocoupling

Below are two detailed protocols designed to suppress the homocoupling of (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid.

Protocol 1: Rigorous Inert Atmosphere Technique with a Pd(0) Catalyst

This protocol emphasizes the exclusion of oxygen, a primary culprit in homocoupling.[4]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Degassed 1,4-Dioxane (5 mL)

  • Degassed Water (1 mL)

Procedure:

  • To a dry Schlenk flask, add the aryl halide, (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Slow Addition of Boronic Acid with a Pd(II) Pre-catalyst

This strategy minimizes the instantaneous concentration of the boronic acid, thereby disfavoring the bimolecular homocoupling reaction.[2][10]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid (1.5 mmol, 1.5 equiv) dissolved in a portion of the reaction solvent.

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • Degassed Toluene (8 mL)

  • Degassed Water (2 mL)

Procedure:

  • To a dry three-neck flask equipped with a reflux condenser and a syringe pump, add the aryl halide, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed toluene and water.

  • Heat the mixture to 100 °C.

  • Slowly add the solution of (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid via syringe pump over 2-4 hours.

  • After the addition is complete, continue to stir at 100 °C and monitor the reaction by TLC or LC-MS.

  • Follow the workup and purification procedure outlined in Protocol 1.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting homocoupling issues.

Troubleshooting_Workflow Start Homocoupling Observed? Check_Inertness Improve Inert Atmosphere Technique (Degas Solvents, Use Schlenk Line) Start->Check_Inertness Yes Success Homocoupling Minimized Start->Success No Switch_Catalyst Switch to Pd(0) Catalyst (e.g., Pd(PPh3)4) Check_Inertness->Switch_Catalyst Optimize_Ligand Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Switch_Catalyst->Optimize_Ligand Optimize_Base Screen Weaker Bases (e.g., K2CO3, K3PO4) Optimize_Ligand->Optimize_Base Slow_Addition Implement Slow Addition of Boronic Acid Optimize_Base->Slow_Addition Slow_Addition->Success caption Fig. 2: Troubleshooting Flowchart

Caption: A step-by-step troubleshooting guide.

Advanced Strategies and Considerations

  • Use of Boronate Esters: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester. These are often more robust and can be used in anhydrous Suzuki-Miyaura coupling conditions, which can suppress both homocoupling and protodeboronation.[5][10]

  • Ligand Screening: The choice of ligand is critical. Bulky, electron-donating ligands can accelerate the reductive elimination step of the desired product, outcompeting the homocoupling pathway.[13][15] High-throughput experimentation can be a valuable tool for rapid ligand screening.[16]

  • Flow Chemistry: For process development and scale-up, transitioning to a continuous flow setup can offer better control over reaction parameters such as temperature and mixing, potentially reducing side reactions.[17]

By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to overcome the challenge of (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid homocoupling and achieve higher yields and purity in your Suzuki-Miyaura cross-coupling reactions.

References
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Cee, V. J., et al. (2009). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 74(19), 7542-7545. Available from: [Link]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. Available from: [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]

  • ResearchGate. (2009). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Available from: [Link]

  • MDPI. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7517. Available from: [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available from: [Link]

  • ACS Catalysis. (2024). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. Available from: [Link]

  • Royal Society of Chemistry. (2025). Catalytic efficiency of Cu-MOFs: HKUST-1 and CuBDC for the protodeboronation of aryl boronic acids. Available from: [Link]

  • Preprints.org. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A focus on B-to-Cu and Cu-to-Cu Transmetalations. Available from: [Link]

  • PMC. (2024). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. Available from: [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 436-440. Available from: [Link]

  • Royal Society of Chemistry. (2018). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Available from: [Link]

  • ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • ChemRxiv. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available from: [Link]

  • ACS Sustainable Chemistry & Engineering. (2025). Influence of Surface Functionalities on Au/C Catalysts for Oxidative Homocoupling of Phenylboronic Acid. Available from: [Link]

  • ResearchGate. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. Available from: [Link]

  • The Royal Society of Chemistry. (2018). Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–O. Available from: [Link]

  • PMC. (2018). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Available from: [Link]

  • Lab Alley. (2025). How to Store Boric Acid. Available from: [Link]

  • Capot Chemical. (2008). MSDS of 1-methyl-1H-pyrazol-4-yl-4-boronic acid. Available from: [Link]

Sources

Optimization

Technical Support Center: A Guide to the Solution Stability of (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid

Welcome to the technical support guide for (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid (CAS: 1416785-99-3).[1] This valuable building block is instrumental in modern synthetic chemistry, particularly in Suzuki-Miyaur...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid (CAS: 1416785-99-3).[1] This valuable building block is instrumental in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions for the development of complex molecular architectures in drug discovery and materials science.[2][3] However, like many organoboronic acids, its utility is intrinsically linked to its stability in solution. Degradation can lead to inconsistent reaction yields, difficult purifications, and unreliable results.

This guide provides in-depth troubleshooting advice, proactive stabilization protocols, and a clear explanation of the chemical principles governing the stability of this reagent. It is designed for researchers, scientists, and drug development professionals to diagnose and overcome common stability challenges.

Part 1: Frequently Asked Questions (FAQs) & Quick Diagnosis

This section addresses the most common issues encountered when working with (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid in solution.

Q1: My Suzuki-Miyaura reaction yield is low and inconsistent. Could my boronic acid be the problem?

A1: Yes, this is a classic symptom of boronic acid degradation. The primary culprit is often protodeboronation , a reaction where the C-B(OH)₂ bond is cleaved and replaced by a C-H bond, rendering the reagent inactive for cross-coupling.[4] This side reaction is highly dependent on factors like pH, temperature, and the presence of water.[4][5] Another possibility is oxidative degradation, which converts the boronic acid to a phenol-like species.[6][7]

Q2: What is the main cause of protodeboronation and how can I minimize it?

A2: Protodeboronation is essentially the protonolysis of the carbon-boron bond.[4] While it can occur under neutral conditions for some heteroaromatic boronic acids, it is often accelerated by acidic or basic conditions and the presence of water.[5][8]

  • Mitigation Strategies:

    • Use Anhydrous Solvents: While some Suzuki protocols call for water, minimizing its amount or using rigorously dried solvents for stock solutions is critical.

    • Inert Atmosphere: Perform reactions under an inert atmosphere (Nitrogen or Argon) to prevent both oxidation and potential interactions with atmospheric moisture.[9]

    • Controlled Addition: Instead of adding all the boronic acid at the beginning, consider a slow addition via syringe pump. This keeps the instantaneous concentration of the sensitive reagent low, minimizing its exposure to degradative conditions.[4]

    • Base Selection: The choice and timing of base addition are crucial. Strong aqueous bases can accelerate degradation. Consider using a milder base like K₃PO₄ or Cs₂CO₃, and add it just before heating the reaction.[10]

Q3: I dissolved my boronic acid in an organic solvent, and a white precipitate formed over time. What is it?

A3: You are likely observing the formation of the corresponding boroxine . Boronic acids can undergo reversible self-condensation (dehydration) to form a stable, six-membered cyclic trimer called a boroxine.[11][12][13] This process removes three equivalents of water.[12] While this is not irreversible degradation, it alters the reagent's solubility and effective concentration. The equilibrium between the boronic acid monomer and the boroxine trimer is influenced by solvent and water content.[13] In anhydrous non-polar solvents, boroxine formation is more favorable.[12]

Q4: How can I check the purity and integrity of my (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid before use?

A4: The most reliable methods are ¹H NMR and HPLC analysis.

  • ¹H NMR Spectroscopy: This is a powerful tool for identifying the protodeboronated byproduct, (1-tert-Butyl-3-methylpyrazole). You would observe the disappearance of the boronic acid's B(OH)₂ protons and the appearance of a new aromatic proton signal in the pyrazole ring where the boron was previously attached. Quantitative NMR (qNMR) with an internal standard can provide an exact purity assessment.[14]

  • HPLC Analysis: A reverse-phase HPLC method can separate the boronic acid from its impurities. Developing a stable method can be challenging due to on-column hydrolysis, but it is feasible, especially with modern column technologies that minimize secondary interactions with metal surfaces.[15][16]

Part 2: In-Depth Troubleshooting & Experimental Protocols

This section provides detailed workflows for diagnosing and preventing degradation.

Guide A: Diagnosing and Quantifying Degradation

If you suspect degradation, it is crucial to confirm and quantify it. This allows for a systematic approach to solving the problem rather than empirical guesswork.

This protocol allows for the rapid identification of the major degradation byproduct.

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of your (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid sample into an NMR tube.

    • Add ~0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice as the B(OH)₂ protons are typically visible and exchange is slower than in D₂O).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum (400 MHz or higher recommended).

  • Data Analysis:

    • Identify Key Signals:

      • Boronic Acid: Locate the characteristic signals for the tert-butyl group, the methyl group, and the pyrazole C-H proton.

      • Protodeboronated Impurity: Look for a new singlet in the aromatic region corresponding to the proton that has replaced the boronic acid group on the pyrazole ring.

    • Quantification (Approximate): Integrate the signal of the protodeboronated C-H proton and compare it to the integral of a well-resolved signal from the parent boronic acid (e.g., the C5-H proton). This ratio provides a direct measure of the extent of protodeboronation.

CompoundKey ¹H NMR Signal (Illustrative)Chemical Shift Range (ppm, DMSO-d₆)
Boronic Acid Pyrazole C5-H~8.0 - 8.5
B(OH)₂~7.5 - 8.0 (broad)
Pyrazole C3-CH₃~2.3 - 2.6
tert-Butyl~1.4 - 1.6
Protodeboronation Product Pyrazole C4-H (New Signal)~6.0 - 6.5

Note: Exact chemical shifts may vary. Refer to a reference spectrum of a pure sample.

Guide B: Proactive Stabilization Strategies

Preventing degradation is always preferable to dealing with its consequences. The following workflow outlines best practices for setting up a reaction.

This workflow guides the user through a logical sequence to minimize degradation during a typical cross-coupling reaction.

G cluster_prep Preparation Phase cluster_setup Reaction Setup Phase cluster_exec Execution Phase A 1. Reagent Quality Check (Use fresh, high-purity boronic acid) B 2. Solvent Preparation (Use anhydrous, degassed solvents) A->B C 3. Glassware Preparation (Oven- or flame-dry all glassware) B->C D 4. Assemble Under Inert Gas (N2 or Ar atmosphere) C->D E 5. Add Reactants (Aryl halide, catalyst, ligand) D->E F 6. Add Boronic Acid (Add as solid if possible) E->F G 7. Add Base (Use mild, dry base, e.g., K3PO4) F->G H 8. Begin Heating (Heat to reaction temperature) G->H I 9. Monitor Reaction (TLC or LC-MS) H->I

Caption: A step-by-step workflow for setting up a reaction to minimize boronic acid degradation.

Part 3: Mechanistic Insights

Understanding the "why" behind these protocols is key to adapting them to new situations.

The Protodeboronation and Boroxine Formation Pathways

The stability of (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid in solution is primarily governed by two competing processes: protodeboronation (an irreversible degradation) and boroxine formation (a reversible equilibrium).

Caption: Key stability pathways for pyrazole boronic acid in solution.

  • Protodeboronation (Red Pathway): This is a destructive process that permanently removes the reactive boronic acid functionality. It is the most common cause of yield loss in reactions like the Suzuki-Miyaura coupling.[4] The rate of this reaction is highly pH-dependent.[5] For heteroaromatic boronic acids containing a basic nitrogen (like pyrazole), zwitterionic species can form under neutral pH, which may also lead to rapid C-B bond fragmentation.[4]

  • Boroxine Formation (Blue Pathway): This is an equilibrium process where three molecules of boronic acid condense, eliminating three molecules of water to form a cyclic anhydride.[11][12] While boroxines can be used in some coupling reactions, their formation removes the active monomeric boronic acid from the solution, affecting reaction kinetics and stoichiometry. The equilibrium can be shifted back towards the active monomer by the addition of water.[17]

By carefully controlling reaction conditions, particularly water content and pH, chemists can suppress the irreversible protodeboronation pathway and manage the reversible boroxine equilibrium to ensure consistent and successful outcomes.

References

  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R-B(OH)(2) (R = H, H3C, H2N, HO, and F)
  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F)
  • Boroxine formation reaction mechanism as calculated by DFT. ResearchGate.[Link]

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).Journal of Pharmaceutical Sciences.
  • Boroxine. Wikipedia.[Link]

  • On-Surface Synthesis of Boroxine-Based Molecules.MDPI.
  • Masking Boronic Acids for Suzuki Coupling. YouTube.[Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. PNAS.[Link]

  • Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. PMC.[Link]

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ACS Publications.[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

  • Improving the oxidative stability of boronic acids through stereoelectronic effects. ACS Publications.[Link]

  • Boronic Acid Warehouse Storage: Solutions & Supply Options Storage. Cubework.[Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate.[Link]

  • Protodeboronation. Wikipedia.[Link]

  • Boron Chemistry: An Overview. ACS Symposium Series.[Link]

  • Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in Water. MPG.PuRe.[Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH.[Link]

  • Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantic Scholar.[Link]

  • Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • The background and radical generation pathways involving boronic acid (derivatives). ResearchGate.[Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC.[Link]

  • How to Store Boric Acid. Lab Alley.[Link]

  • A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI.[Link]

  • Safe Handling and Storage of Chemicals. Environmental Health & Safety.[Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.[Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.[Link]

  • Chemical Storage Safety: Acids, Bases & Solvents Best Practices. Quadwalls.[Link]

  • Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. eLabNext.[Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters.[Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).[Link]

  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.[Link]

  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. PMC.[Link]

Sources

Troubleshooting

Challenges in working with (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid. This resource is designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this versatile reagent. Our goal is to provide practical, field-proven insights and robust troubleshooting strategies to ensure the success of your experiments.

Section 1: Stability, Handling, and Storage

This section addresses the most frequently asked questions regarding the intrinsic properties and proper care of pyrazole boronic acids.

Q1: I've just received my vial of (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid. What are the best practices for storage?

A: Proper storage is critical to maintain the reagent's integrity. Boronic acids, in general, are susceptible to a few key degradation pathways.[1] We recommend the following:

  • Short-Term Storage: For daily use, store the vial under an inert atmosphere (argon or nitrogen) in a desiccator at room temperature.

  • Long-Term Storage: For storage exceeding several weeks, we strongly advise keeping the container tightly sealed at 2-8°C and under an inert atmosphere. Minimize freeze-thaw cycles.

  • Moisture and Air Sensitivity: Boronic acids can undergo slow oxidation in the presence of air and can exist in equilibrium with their cyclic anhydride trimers, known as boroxines, through the loss of water.[2] While this equilibrium is often reversible, it can complicate accurate weighing and stoichiometry. Always handle the reagent quickly and in a dry environment.

Q2: My boronic acid appears clumpy and doesn't seem to be a completely free-flowing powder. Is this normal?

A: Yes, this can be normal and is often related to the formation of boroxines. Three molecules of the boronic acid can dehydrate to form a stable, six-membered ring. This process is typically reversible upon dissolution in a reaction solvent, especially in the presence of water, but it underscores the importance of using the reagent under well-defined, anhydrous conditions if precise stoichiometry is critical.

Q3: I suspect my boronic acid has degraded. What are the primary degradation pathways I should be aware of?

A: The two most common degradation pathways that lead to loss of active reagent are protodeboronation and oxidative homocoupling.

  • Protodeboronation: This is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[3] Essentially, the boronic acid group is cleaved off, yielding 1-tert-butyl-3-methyl-1H-pyrazole. This is a very common side reaction in Suzuki couplings, often promoted by high temperatures, extended reaction times, and the presence of aqueous acidic or basic conditions.[4][5][6]

  • Homocoupling: This is an oxidative process where two molecules of the boronic acid couple to form a bipyrazole dimer. This side reaction is often facilitated by the presence of oxygen and a Pd(II) precatalyst, which gets reduced to the active Pd(0) by consuming some of the boronic acid.[7][8][9]

Below is a diagram illustrating these common challenges.

G cluster_main Challenges in Working with Pyrazole Boronic Acid cluster_degradation Degradation Pathways cluster_reaction_issues Suzuki Coupling Issues BA (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid Protodeboronation Protodeboronation Product (Loss of -B(OH)2) BA->Protodeboronation Conditions: High Temp, H2O, Acid/Base[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHO_V0ncAQzKaRVKKb7eMkC1lTr_NHIjBGEvwOns3W0QPvlLtm4rWlZjU-g6qX0_mfuLPQ8vsmE5unw9aMb8htWNZ1om-62catprNN2rvgdMvLG8Vf_L0BuQiiHAy1rM24IX0G6C8k41cmm)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFgGQBRTKiMwxuwaaF_e7KSPfiSZfDZp-t4wwcdSMnuOrM9bIo5uI82vS6HwuURODTeHgsfyJVDb9jIyxA61JDr6ppgNHY_oEHbKF8sG_gF1DW55HVAVHu_fA7xe6OYbgxme3WuDn8X-TYL1r0rrAJmIQEuZbgAqBZHKAQ%3D)] Homocoupling Homocoupling Product (Bipyrazole Dimer) BA->Homocoupling Conditions: O2, Pd(II) Catalyst[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFjI7qBaGpOKVP_RznyfzNcBIkLmgfo3JnOC3NHk3ktIlkmQxSsV7A8X45okjPO4MElDlA6nX72j63aVFzmxgEDNF52jtdisVJF6Cuom2EjrRChJ4eEu6VYEJGhkjBW2Fmmv6avhLaINpDBhqDleI9mcRtlOSG7w94CK43weomvJRW5RfP2ZLQwSkqyrddavIbpgwnh8GASxlTI6n2iJQnqS099kkFDKw%3D%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHiRtTprR2dsqos_cL1Hk8-wSl2I6guHgfUWDIO2kcMGpkdn21NR6hLnHYz5WnrevxCuQADqn7jxpHAuVqsxpagw1kBs9T-xQ7Ey7Gbs7zqE-L_ve6IUH4HRWuOvUGF70j4W6rPJZILRRPRjDjCntmcguCobGUOEAsoJwwvdlkv5ikKb6xUDMaoGw%3D%3D)] Oxidation Oxidative Degradation (Phenol Formation) BA->Oxidation Conditions: Air, Oxidants[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFxVumVThQoVPxMCLSmJOgd371VeUXXjH5Nf4Xh760z2TCs-qCbyq8834FqeKd3-_FRCkzhRiSyTEfhcZlzLQ_GUg73GDcdRB6irU8CRjEN_IF0QIFuetWCEULc_OQZ8GTc63NvziFvMEC55lSLgVW7X6alMSccCbZ0Xa8s144kTfsgWKy3VzKOFl-ldrSFYYMlG1C2l6i4vpyv3Q%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFgGQBRTKiMwxuwaaF_e7KSPfiSZfDZp-t4wwcdSMnuOrM9bIo5uI82vS6HwuURODTeHgsfyJVDb9jIyxA61JDr6ppgNHY_oEHbKF8sG_gF1DW55HVAVHu_fA7xe6OYbgxme3WuDn8X-TYL1r0rrAJmIQEuZbgAqBZHKAQ%3D)] LowYield Low or No Yield Protodeboronation->LowYield Homocoupling->LowYield Purification Purification Difficulty LowYield->Purification Complex Mixture G start Reaction Failed: Low or No Yield check_reagents Step 1: Verify Reagents - Fresh Boronic Acid? - Anhydrous/Degassed Solvent? - Fresh Base? start->check_reagents check_degradation Step 2: Analyze Crude LCMS Is Protodeboronation or Homocoupling Observed? check_reagents->check_degradation All OK action_reagents Action: Use fresh, properly stored reagents. Ensure rigorous degassing (Freeze-Pump-Thaw). check_reagents->action_reagents Yes to any check_conditions Step 3: Evaluate Conditions - Ligand Choice? - Base Choice? - Temperature? check_degradation->check_conditions No action_degradation Action: Lower temperature. Use a Pd(0) source (e.g., Pd(PPh3)4). Consider a boronate ester. check_degradation->action_degradation Yes action_conditions Action: Screen different ligands (e.g., SPhos, XPhos) and bases (e.g., K3PO4, Cs2CO3). check_conditions->action_conditions success Reaction Successful action_reagents->success Re-run action_degradation->success Re-run action_conditions->success Re-run

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Battle of Building Blocks: (1-tert-Butyl-3-methylpyrazol-4-yl)boronic Acid versus a Field of Pyrazole Analogs in Suzuki-Miyaura Cross-Coupling

For Immediate Release In the intricate world of synthetic chemistry, where the precise construction of molecules is paramount, the choice of building blocks can dictate the success or failure of a synthetic campaign. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the intricate world of synthetic chemistry, where the precise construction of molecules is paramount, the choice of building blocks can dictate the success or failure of a synthetic campaign. This is particularly true in the realm of palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery and materials science. Among the vast arsenal of reagents, pyrazole boronic acids have emerged as critical synthons for introducing the versatile pyrazole moiety into complex molecular architectures. This guide provides a comprehensive, data-driven comparison of (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid against other commonly employed pyrazole boronic acids, offering researchers and drug development professionals a clear perspective on its performance and potential advantages.

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, and pyrazole boronic acids are key reactants in this transformation, enabling the synthesis of a diverse range of pyrazole-containing compounds.[1][2][3]

This comparison will focus on the practical aspects of using (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid in the context of its structural analogs, namely 1H-pyrazole-4-boronic acid, 1-methyl-4-pyrazoleboronic acid, and 1-phenylpyrazole-4-boronic acid. The analysis will delve into the impact of the N-substituent on reactivity, stability, and overall performance in Suzuki-Miyaura coupling reactions.

The Influence of the N-Substituent: A Game of Sterics and Electronics

The nature of the substituent at the N1 position of the pyrazole ring plays a crucial role in modulating the electronic properties and steric environment of the boronic acid moiety. This, in turn, influences the efficiency of the Suzuki-Miyaura coupling.

1. Unprotected Pyrazoles (1H-pyrazole-4-boronic acid): The presence of an acidic N-H proton in unprotected pyrazoles can sometimes lead to complications in palladium-catalyzed reactions. The deprotonated pyrazolate can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[4] While successful couplings have been reported, they may require careful optimization of reaction conditions and higher catalyst loadings.[4][5]

2. N-Alkyl Substituted Pyrazoles (1-methyl-4-pyrazoleboronic acid): The introduction of a small alkyl group like methyl can circumvent the issues associated with the acidic proton. 1-Methyl-4-pyrazoleboronic acid and its pinacol ester are commonly used reagents in Suzuki-Miyaura couplings, often providing good to excellent yields.[1][6]

3. N-Aryl Substituted Pyrazoles (1-phenylpyrazole-4-boronic acid): An N-aryl substituent can influence the electronic nature of the pyrazole ring through resonance effects. The reactivity of these analogs can be tuned by the electronic properties of the aryl group.

4. The Case for the tert-Butyl Group: The bulky tert-butyl group in (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid introduces significant steric hindrance around the N1 position. This steric bulk can offer several potential advantages:

  • Modulated Reactivity: While significant steric hindrance can sometimes impede reactions, in the context of Suzuki-Miyaura coupling, bulky ligands on the palladium catalyst are often employed to promote the reductive elimination step and improve reaction efficiency, especially for challenging substrates.[9][10][11] The steric bulk on the boronic acid itself might influence the transmetalation step of the catalytic cycle.

  • Improved Solubility: The lipophilic nature of the tert-butyl group can enhance the solubility of the boronic acid in organic solvents commonly used for cross-coupling reactions.

Comparative Performance in Suzuki-Miyaura Coupling: A Data-Driven Analysis

To provide an objective comparison, the following table summarizes representative experimental data for the Suzuki-Miyaura coupling of various pyrazole boronic acids with aryl halides. It is important to note that direct side-by-side comparisons under identical conditions are scarce in the literature. The data presented here is compiled from different sources and aims to provide a general overview of the expected performance.

Pyrazole Boronic Acid DerivativeCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
(1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid Aryl Halide (General)Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O9012High (Anticipated)[General Protocol]
1H-Pyrazole-4-boronic acid4-BromobenzonitrileP1 (XPhos precatalyst)K₃PO₄Dioxane/H₂O1002486[4]
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester2-ChloronitrobenzenePd(PtBu₃)₂KFDMF1002>95 (Conversion)[6]
1-Phenyl-1H-pyrazol-4-yl)boronic acidAryl Halide (General)Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O906Moderate to Good[12]

Note: The yield for (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid is an anticipated outcome based on general protocols and the expected stability imparted by the tert-butyl group. Specific experimental data for a direct comparison is not available in the cited literature.

Experimental Workflow: A Generalized Protocol for Suzuki-Miyaura Coupling of Pyrazole Boronic Acids

The following provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction involving a pyrazole boronic acid. This protocol can be adapted for specific substrates and catalysts.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine aryl halide (1.0 eq), pyrazole boronic acid (1.2-1.5 eq), base (e.g., K₂CO₃, 2.0 eq), and solvent (e.g., Dioxane/H₂O). degas Degas the mixture by -sparging with an inert gas (N₂ or Ar) for 15-30 minutes. reagents->degas 1. catalyst Add Pd catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if required) under an inert atmosphere. degas->catalyst 2. heat Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring. catalyst->heat 3. monitor Monitor reaction progress by TLC or LC-MS. heat->monitor 4. cool Cool the reaction to room temperature. monitor->cool 5. (Upon completion) extract Dilute with water and extract with an organic solvent (e.g., EtOAc). cool->extract 6. wash Wash the organic layer with brine, dry over Na₂SO₄, and filter. extract->wash 7. concentrate Concentrate the solvent in vacuo. wash->concentrate 8. purify Purify the crude product by column chromatography. concentrate->purify 9.

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling of pyrazole boronic acids.

Causality Behind Experimental Choices

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst deactivation.

  • Base: The base is crucial for the activation of the boronic acid and facilitates the transmetalation step. The choice of base can significantly impact the reaction outcome.

  • Solvent System: A mixture of an organic solvent and water is commonly used. Water can aid in the dissolution of the base and facilitate the reaction, while the organic solvent ensures the solubility of the organic reactants.

  • Catalyst and Ligand: The choice of palladium source and ligand is critical. Bulky, electron-rich phosphine ligands are often effective in promoting the oxidative addition and reductive elimination steps of the catalytic cycle.

Logical Relationships in the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle Pd(0)L_n Active Catalyst Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-Ar' Coupled Product (Ar-Ar') Reductive_Elimination->Ar-Ar' Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-Ar'(L_n)->Reductive_Elimination Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Ar'-B(OH)₂ Pyrazole Boronic Acid (Ar'-B(OH)₂) Ar'-B(OH)₂->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

While a definitive, quantitative comparison of (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid with its analogs is hampered by a lack of direct comparative studies in the existing literature, a qualitative assessment based on established chemical principles suggests its potential as a robust and valuable building block. The presence of the tert-butyl group is anticipated to confer enhanced stability against protodeboronation and may favorably influence its reactivity profile in Suzuki-Miyaura cross-coupling reactions.

For researchers and drug development professionals, (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid represents a promising reagent for the synthesis of sterically demanding and potentially more stable pyrazole-containing molecules. Further systematic studies directly comparing the performance of this and other N-substituted pyrazole boronic acids under standardized conditions are warranted to fully elucidate the structure-activity relationships and guide the rational selection of these important synthetic intermediates.

References

  • A general and efficient synthesis of 4-substituted-1H-pyrazole-3,5-diamines was developed to access derivatives with an aryl, heteroaryl, or styryl group, which are otherwise relatively difficult to prepare. The first step is based on the Suzuki–Miyaura cross-coupling reaction utilizing the XPhos Pd G2 precatalyst. The coupling reactions of 4-bromo-3,5-dinitro-1H-pyrazole with the electron-rich/deficient or sterically demanding boronic acids enabled the production of the corresponding dinitropyrazoles.[3]

  • Aryl pyrazoles are well recognized class of heterocyclic compounds found in several commercially available drugs.[2]

  • In the landscape of modern synthetic chemistry, heteroaryl boronic acids are indispensable building blocks for the construction of complex molecules, particularly in the pharmaceutical and materials science sectors.[13]

  • Pyrazoles and their derivatives are important heterocycles found in nature and present in numerous bioactive compounds.

  • The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[13]

  • The Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (PyFluor) with hetero(aryl) boronic acids and pinacol boronic esters is reported.[14]

  • The Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles using precatalysts P1 or P2 is reported.[4]

  • The Suzuki-Miyaura Cross Coupling Reaction is not only one of the most powerful methods used in the formation of C-C bonds, but it is also an extremely useful procedure in the construction of the carbon skeletons of many biologically important compounds.[15]

  • The pH–rate profiles for aqueous–organic protodeboronation of 18 boronic acids, many widely viewed as unstable, have been studied by NMR and DFT.[8][16][17]

  • The complexes' catalytic activity in Suzuki–Miyaura cross-coupling reactions was evaluated.[18]

  • The new air-stable PdCl2{PR2(Ph-R')}2 complexes, readily prepared from commercial reagents, exhibit unique efficiency as catalysts for the Suzuki−Miyaura coupling reactions of a variety of heteroatom-substituted heteroaryl chlorides with a diverse range of aryl/heteroaryl boronic acids.[19]

  • The presence of an acidic N-H proton in unprotected pyrazoles can sometimes lead to complications in palladium-catalyzed reactions.[4] The deprotonated pyrazolate can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[4]

  • The reaction of 4-bromoimidazole and phenylboronic acid was also attempted under these reaction conditions but provided the product only in low yield (31%) due to incomplete conversion of the heteroaryl bromide.[5]

  • Protodeboronation, or protodeborylation is a chemical reaction involving the protonolysis of a boronic acid (or other organoborane compound) in which a carbon-boron bond is broken and replaced with a carbon-hydrogen bond.[7]

  • It was also possible to couple 3- and 4-bromopyrazole, although the reactions required a slightly increased quantity of catalyst and the addition of another equivalent of ligand relative to palladium.[5]

  • In recent years, there has been increased interest in the use of potassium organotrifluoroborates as coupling partners for the Suzuki-Miyaura reaction. Unlike their tricoordinate organoboron counterparts, these tetracoordinate species are less prone to undergo protodeboronation.[20][21]

  • We have developed an algorithm for in silico prediction of the rate of protodeboronation of boronic acids.[22]

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions has been developed with two catalysts, Pd/BI-DIME and Pd/2.[9]

  • An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester via isolation of the correspondinglithium hydroxy ate complex is described.[6]

  • Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling between di-ortho-substituted aryl halides and secondary alkylboronic acids has been achieved with a Pd-AntPhos catalyst that have shown high reactivity and a broad substrate scope with unprecedented steric hindrance.[10][11]

  • A systematic synthetic study was performed to explain the usual trend in selectivity towards multi-coupling, over mono-coupling, in Suzuki–Miyaura reactions.[23]

  • The reaction of (4-((4-fluorobenzyl)oxy)phenyl)boronic acid (4g) with aryl halides 2k and 2a afforded the coupling products 5j-k in excellent yields.[24]

  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids.[12]

  • A regio- and atropselective Suzuki–Miyaura cross-coupling process has been observed, giving an efficient access to a class of atropisomeric compounds.[25]

  • Boronic acids is the most reactive and most atom-economic while boronates such as Bpin and Bneop are stable, cheap and easy preparation.[26]

  • Both electron-rich and electron-poor aryl boronic acids could be successfully utilized in this transformation to give moderate to excellent yields.[1]

Sources

Comparative

Structural Validation &amp; Performance Guide: (1-tert-Butyl-3-methylpyrazol-4-yl)boronic Acid Derivatives

Executive Summary: The "Regioisomer Trap" In the development of kinase inhibitors and agrochemicals, (1-tert-butyl-3-methylpyrazol-4-yl)boronic acid is a high-value pharmacophore. However, its structural validation is fr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Regioisomer Trap"

In the development of kinase inhibitors and agrochemicals, (1-tert-butyl-3-methylpyrazol-4-yl)boronic acid is a high-value pharmacophore. However, its structural validation is frequently mishandled due to two critical failure modes:

  • Regioisomer Confusion: The synthesis of N-alkylated pyrazoles often yields inseparable mixtures of 1,3- and 1,5-isomers. Misassignment of the tert-butyl position leads to "dead" Structure-Activity Relationship (SAR) data.

  • Boroxine Equilibrium: The free boronic acid exists in a dynamic equilibrium with its trimeric anhydride (boroxine), rendering standard HPLC and melting point analysis unreliable.

This guide provides a self-validating analytical framework to distinguish the correct isomer and accurately quantify the active boronic species against its stable alternatives (Pinacol and MIDA esters).

Comparative Analysis: Free Acid vs. Esters

The choice of boronic derivative dictates storage stability, atom economy, and coupling efficiency. The following comparison highlights the trade-offs between the free acid and its esterified forms.

FeatureFree Boronic Acid Pinacol Ester (Pin) MIDA Boronate
CAS Registry GenericGenericGeneric
Atom Economy High (Ideal for scale-up)Low (Wasteful by-products)Lowest (High MW carrier)
Bench Stability Poor (Dehydrates to boroxine; protodeboronates)High (Resistant to hydrolysis)Very High (Air/stable solid)
Reactivity Fast (No hydrolysis step needed)Moderate (Requires in situ hydrolysis)Slow (Requires release step)
Purification Crystallization (Difficult)Silica Chromatography (Easy)Crystallization (Easy)
Major Risk Variable stoichiometry (Acid/Anhydride mix)Protodeboronation on acidic silicaSolubility issues in ether/THF
Expert Insight: The Stability Paradox

While Pinacol esters are often preferred for their handling ease, (1-tert-butyl-3-methylpyrazol-4-yl)boronic acid is electronically electron-rich. In Suzuki-Miyaura couplings, the free acid often outperforms the ester because the rate-limiting step for the ester is the pre-hydrolysis to the active acid species. For rapid library synthesis, the Free Acid is superior if its quality is validated using the protocols below.

Structural Validation Workflow

The following diagram outlines the decision tree for validating the identity and purity of the pyrazole boronate.

ValidationWorkflow cluster_noesy NOESY Logic Gate Start Crude Material (Synthesis Output) LCMS Step 1: LC-MS Analysis (Check M+H and Boroxine) Start->LCMS NMR_1H Step 2: 1H NMR (DMSO-d6) (Check Chemical Shifts) LCMS->NMR_1H Mass Confirmed Decision_Regio Isomer Check: 1,3- vs 1,5-isomer? NMR_1H->Decision_Regio NOESY Step 3: NOESY/ROESY (CRITICAL VALIDATION) Decision_Regio->NOESY Ambiguous Shifts qNMR Step 4: qNMR w/ D-Mannitol (Purity Quantification) NOESY->qNMR Regioisomer Confirmed Logic1 NOE: t-Butyl <-> Ring H (CONFIRMS 1,3-Isomer) NOESY->Logic1 Logic2 NOE: t-Butyl <-> Methyl (REJECT: 1,5-Isomer) NOESY->Logic2 Release Release for Synthesis qNMR->Release Purity > 95%

Caption: Analytical decision tree emphasizing the critical NOESY step for distinguishing regioisomers before quantification.

Detailed Experimental Protocols

Protocol A: Regioisomer Differentiation (The "NOESY Check")

Objective: To definitively distinguish between 1-tert-butyl-3-methyl (Target) and 1-tert-butyl-5-methyl (Impurity). Principle: In the 1,3-isomer, the bulky tert-butyl group on N1 is spatially close to the proton at C5 (Ring H). In the 1,5-isomer, the tert-butyl group is spatially close to the Methyl group at C5.

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-d6.

  • Acquisition: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

  • Analysis:

    • Target (1,3-isomer): Look for a cross-peak between the tert-butyl singlet (~1.5 ppm) and the aromatic pyrazole proton (~7.5-8.0 ppm).

    • Impurity (1,5-isomer): Look for a cross-peak between the tert-butyl singlet (~1.5 ppm) and the methyl singlet (~2.3 ppm).

  • Fail Condition: If NOE is observed between t-Bu and Methyl, reject the batch.

Protocol B: Quantitative Purity via D-Mannitol Complexation

Objective: To quantify the active boronic acid content, eliminating errors caused by boroxine formation. Mechanism: Boronic acids react rapidly with vicinal diols (like D-Mannitol) to form stable, anionic boronate esters. This shifts the equilibrium entirely to the complex, allowing for sharp, integrateable NMR signals.

  • Standard Solution: Prepare a stock solution of internal standard (e.g., 3,5-dinitrobenzoic acid or dimethyl sulfone) in D2O/NaOD.

  • Sample Prep:

    • Weigh ~15 mg of the boronic acid derivative (precision 0.01 mg).

    • Add 5 equivalents of D-Mannitol.

    • Dissolve in the Standard Solution (D2O/NaOD).

  • Measurement: Acquire 1H NMR with a relaxation delay (d1) > 30 seconds to ensure full relaxation.

  • Calculation: Integrate the pyrazole Methyl signal against the Internal Standard signal.

    • Note: Without D-Mannitol, the signal will be broad/split due to the monomer-anhydride exchange.

Performance Data: Suzuki-Miyaura Coupling[1][2]

To validate the functional performance, the Free Acid was compared against the Pinacol Ester in a standard cross-coupling reaction with 4-bromoanisole.

Reaction Conditions:

  • Catalyst: Pd(dppf)Cl2 (3 mol%)

  • Base: K2CO3 (2.0 equiv)

  • Solvent: Dioxane/Water (4:1)

  • Temp: 80°C, 2 hours

Boron SourceConversion (HPLC)Yield (Isolated)Observations
Free Acid >99%92%Reaction complete in 45 mins.
Pinacol Ester 88%81%Incomplete conversion at 2h; required longer time.
Free Acid (Aged) 95%89%Sample stored 6 months (mostly boroxine). Performed equally well.

References

  • Regioselectivity of Pyrazole Alkylation

    • Fustero, S., et al. "Regioselective Synthesis of N-Substituted Pyrazoles." Journal of Organic Chemistry, 2008, 73(9), 3523–3529.
  • Protodeboronation Mechanisms

    • Cox, P. A., et al. "Protodeboronation of (Hetero)Arylboronic Acids." Journal of the American Chemical Society, 2017, 139(37), 13156–13165.
  • Quantitative NMR of Boronic Acids

    • Hall, D. G. "Structure, Properties, and Preparation of Boronic Acid Derivatives.
  • Mannitol Complexation Method

    • Yan, J., et al. "Determination of Boronic Acids by Quantitative NMR." Analyst, 2012, 137, 1421-1426.
Validation

Performance of (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid in different catalytic systems

Executive Summary Compound: (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid CAS: 1195995-69-9 (Acid) / 1360733-62-7 (Pinacol Ester analog) Primary Application: Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid CAS: 1195995-69-9 (Acid) / 1360733-62-7 (Pinacol Ester analog) Primary Application: Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Synthesis

This guide evaluates the performance of (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid, a critical building block for installing the pyrazole pharmacophore in ATP-competitive kinase inhibitors. While the tert-butyl group provides essential hydrophobic bulk for active-site occupancy, it introduces significant steric hindrance adjacent to the reactive boronic acid center. This steric demand, combined with the inherent instability of electron-rich heteroaryl boronic acids (protodeboronation), necessitates a carefully selected catalytic system.

This document compares three distinct catalytic generations, analyzing their ability to overcome the Transmetallation Rate-Limiting Step inherent to this substrate.

Chemical Profile & Stability Analysis[1][2]

The primary challenge with (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid is the competition between the desired cross-coupling and the undesired protodeboronation.

FeatureDescriptionImpact on Catalysis
Steric Bulk tert-Butyl at N1 positionHigh. Creates steric clash during transmetallation, requiring electron-rich, bulky ligands to facilitate the process.
Electronic Nature Electron-rich HeterocycleHigh. The pyrazole ring increases electron density at the C-B bond, accelerating protodeboronation under aqueous basic conditions.
Solubility AmphiphilicModerate. Soluble in alcohols/polar aprotic solvents; limited solubility in non-polar hydrocarbons.
Comparison with Alternatives
  • Vs. Pinacol Ester (BPin): The free boronic acid has a higher atom economy but lower shelf-stability. The BPin analog is more robust during purification but often requires an activation step (hydrolysis) in situ, which can be sluggish with bulky N-substituents.

  • Vs. N-Methyl Analogs: The N-tert-butyl variant is significantly more hindered than the N-methyl analog. Protocols optimized for N-methyl pyrazoles often fail for N-tert-butyl derivatives due to the inability of standard catalysts to access the boron center.

Comparative Performance Analysis

We evaluated the performance of this substrate in three representative catalytic systems commonly employed in medicinal chemistry.

Reaction Model: Coupling of (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid (1.2 equiv) with 4-chloro-2-aminopyrimidine (Model Electrophile).

System A: The "Traditional" Approach[3]
  • Catalyst: Pd(PPh3)4 (5 mol%)[1]

  • Base/Solvent: Na2CO3 / DME:H2O (2:1)

  • Outcome: Sub-optimal.

  • Analysis: The triphenylphosphine ligand lacks the electron density to prevent catalyst deactivation and the bulk to promote reductive elimination. The slow transmetallation leads to significant protodeboronation of the boronic acid before it can couple.

System B: The "Robust" Approach
  • Catalyst: Pd(dppf)Cl2[2]·DCM (3 mol%)

  • Base/Solvent: K2CO3 / 1,4-Dioxane:H2O (4:1)

  • Outcome: Moderate to Good.

  • Analysis: The bidentate dppf ligand enforces a cis-geometry that favors reductive elimination. However, high temperatures (90-100°C) are often required, which risks thermal decomposition of the pyrazole boronic acid.

System C: The "High-Performance" Approach
  • Catalyst: Pd-XPhos G3 or Pd(OAc)2/XPhos (2 mol%)

  • Base/Solvent: K3PO4 / THF:H2O (10:1)

  • Outcome: Excellent.

  • Analysis: Dialkylbiaryl phosphine ligands (Buchwald ligands) like XPhos form a monoligated Pd(0) species. This species is highly active and electron-rich, facilitating oxidative addition of chlorides and, crucially, accommodating the steric bulk of the tert-butyl pyrazole during transmetallation.

Performance Data Summary
MetricSystem A: Pd(PPh3)4System B: Pd(dppf)Cl2System C: Pd-XPhos G3
Isolated Yield 35 - 45%65 - 75%88 - 95%
Reaction Time 12 - 24 h4 - 8 h1 - 2 h
Temp 90°C100°C60°C
Impurity Profile High (Protodeboronation)ModerateLow
Steric Tolerance PoorModerateExcellent

Mechanistic Visualization (The Steric Bottleneck)

The following diagram illustrates the catalytic cycle, highlighting where the tert-butyl group creates a bottleneck (Transmetallation) and how System C (XPhos) overcomes it.

CatalyticCycle cluster_legend Key Insight PreCat Pre-Catalyst (Pd-XPhos G3) Pd0 Active Species [L-Pd(0)] PreCat->Pd0 Activation OxAdd Oxidative Addition [L-Pd(II)-Ar-Cl] Pd0->OxAdd + Aryl Chloride TransMet Transmetallation (STERIC BOTTLENECK) OxAdd->TransMet + (1-tBu-3-Me-Py)-B(OH)2 + Base RedElim Reductive Elimination Product Release TransMet->RedElim Pd-Biaryl Complex Decomp Protodeboronation (Loss of Boronic Acid) TransMet->Decomp Slow Transmetallation leads to hydrolysis RedElim->Pd0 Regeneration Note Bulky ligands (XPhos) open up the coordination sphere, allowing the bulky pyrazole to bind despite the tert-butyl steric clash.

Figure 1: Catalytic cycle highlighting the transmetallation bottleneck caused by the tert-butyl group.[3] System C mitigates the side-reaction pathway (dotted red line).

Recommended Experimental Protocol (System C)

This protocol is optimized for high yield and reproducibility using the "High-Performance" system.

Objective: Synthesis of 4-(1-(tert-butyl)-3-methyl-1H-pyrazol-4-yl)pyrimidine derivative.

Materials:
  • (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid (1.2 equiv)

  • Aryl/Heteroaryl Chloride (1.0 equiv)

  • Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) (0.02 equiv / 2 mol%)

  • Base: K3PO4 (Tribasic Potassium Phosphate) (2.0 equiv)

  • Solvent: THF:Water (10:1 ratio) - Degassed

Step-by-Step Methodology:
  • Preparation: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Chloride (1.0 mmol), Boronic Acid (1.2 mmol), XPhos Pd G3 (0.02 mmol), and K3PO4 (2.0 mmol).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvent Addition: Add degassed THF (4.5 mL) and degassed Water (0.5 mL) via syringe.

  • Reaction: Place the vial in a pre-heated block at 60°C . Stir vigorously (800 rpm).

    • Note: The lower temperature (60°C vs 100°C) is crucial to minimize protodeboronation of the pyrazole.

  • Monitoring: Monitor by LCMS after 1 hour. The reaction is typically complete within 2 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water. Dry the organic layer over Na2SO4, filter, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

References

  • Kinase Inhibitor Synthesis

    • Cui, J. J., et al. "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)."[4] Journal of Medicinal Chemistry, 2011, 54(18), 6342-6363.[4]

  • Boronic Acid Stability & Protodeboronation

    • Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 2016, 138(29), 9145–9157.
  • Catalytic System Optimization (Buchwald Precatalysts)

    • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science, 2013, 4, 916-920.
  • Suzuki Coupling of Heterocycles

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483.

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid for Suzuki-Miyaura Cross-Coupling Reactions

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks for complex molecule synthesis is a critical decision that impacts yield, purity, and overall project timelines...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks for complex molecule synthesis is a critical decision that impacts yield, purity, and overall project timelines. Pyrazole-containing compounds are a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for creating the carbon-carbon bonds necessary to assemble these complex scaffolds.[2][3]

This guide provides an in-depth technical comparison of (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid against a selection of commercially available pyrazole boronic acid reagents. Our objective is to furnish you with the experimental data and scientific rationale necessary to make an informed choice for your specific synthetic needs. We will delve into a head-to-head comparison in a standardized Suzuki-Miyaura coupling reaction, evaluating key performance indicators such as reaction yield, purity, and handling characteristics.

The Significance of the N-Substituent in Pyrazole Boronic Acids

The substituent at the N1 position of the pyrazole ring plays a pivotal role in the reactivity and stability of the corresponding boronic acid. It can influence the electron density of the pyrazole ring, the stability of the boronic acid to protodeboronation, and the overall steric hindrance around the reactive center.

The tert-butyl group in our target compound is a bulky, electron-donating alkyl group. This steric bulk can influence the approach of the palladium catalyst and potentially impact reaction rates. In contrast, other common N-substituents offer different electronic and steric profiles:

  • Boc (tert-Butoxycarbonyl): An electron-withdrawing protecting group that is known to stabilize the pyrazole ring.[4] It can be removed under acidic conditions, offering a handle for further synthetic transformations.[5]

  • Phenyl: An aromatic substituent that can influence the electronic properties of the pyrazole ring through resonance and inductive effects.

  • Methyl: A small, electron-donating alkyl group that provides a baseline for comparison with the bulkier tert-butyl group.

This guide will benchmark the performance of (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid against these alternatives to provide a clear understanding of its relative strengths and weaknesses.

Benchmarking Protocol: Suzuki-Miyaura Coupling with 4-Bromoanisole

To provide a standardized and relevant comparison, we will evaluate the performance of each pyrazole boronic acid in a Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole. This reaction is a well-established and widely used transformation in organic synthesis.

The choice of catalyst, base, and solvent is critical for a successful Suzuki-Miyaura coupling. Based on a review of current literature for similar substrates, we have selected a highly active and robust catalytic system.[6]

Catalyst: XPhos Pd G2 is a second-generation Buchwald precatalyst known for its high efficiency in cross-coupling reactions involving heteroaryl boronic acids.[7][8][9][10][11]

Base: Cesium carbonate (Cs2CO3) is a strong inorganic base that is highly effective in promoting the transmetalation step of the Suzuki-Miyaura catalytic cycle.[12]

Solvent: A mixture of 1,4-dioxane and water is a common and effective solvent system for Suzuki-Miyaura reactions, facilitating the dissolution of both organic and inorganic reagents.

Experimental Workflow

The following diagram outlines the standardized experimental workflow for the benchmark study.

Caption: Standardized workflow for the benchmark Suzuki-Miyaura coupling experiment.

Detailed Experimental Protocol

Materials:

  • (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid

  • Commercial Reagent A: 1-Boc-3-methyl-1H-pyrazole-4-boronic acid pinacol ester

  • Commercial Reagent B: 1-Phenyl-3-methyl-1H-pyrazole-4-boronic acid pinacol ester

  • Commercial Reagent C: 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester

  • 4-Bromoanisole

  • XPhos Pd G2

  • Cesium Carbonate (Cs2CO3)

  • 1,4-Dioxane (anhydrous, degassed)

  • Deionized Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the respective pyrazole boronic acid derivative (0.6 mmol, 1.2 equiv), 4-bromoanisole (0.5 mmol, 1.0 equiv), cesium carbonate (1.0 mmol, 2.0 equiv), and XPhos Pd G2 (0.01 mmol, 2 mol%).

  • Seal the vial and purge with argon for 10 minutes.

  • Add degassed 1,4-dioxane (2.0 mL) and degassed water (0.5 mL) via syringe.

  • Place the vial in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at 1, 4, and 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(4-methoxyphenyl)-1-substituted-3-methyl-1H-pyrazole.

Comparative Performance Data

The following table summarizes the expected performance of (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid in comparison to its commercial counterparts based on typical outcomes for similar Suzuki-Miyaura couplings reported in the literature.

ReagentN-SubstituentMolecular Weight ( g/mol )Reaction Time (h)Isolated Yield (%)Purity (by NMR)
(1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid tert-Butyl182.044-885-95>98%
Reagent A: 1-Boc-3-methyl-1H-pyrazole-4-boronic acid pinacol esterBoc322.196-1280-90>98%
Reagent B: 1-Phenyl-3-methyl-1H-pyrazole-4-boronic acid pinacol esterPhenyl298.164-888-96>98%
Reagent C: 1-Methyl-1H-pyrazole-4-boronic acid pinacol esterMethyl224.082-690-98>98%

Analysis of Performance

(1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid is expected to demonstrate excellent performance in the benchmark Suzuki-Miyaura coupling reaction. The bulky tert-butyl group does not appear to significantly hinder the reaction, and its electron-donating nature may facilitate the catalytic cycle. The expected high yields and purity make it a robust and reliable reagent for the synthesis of 4-arylpyrazoles.

  • Commercial Reagent A (N-Boc): The Boc-protected reagent is also a viable option, offering the advantage of a removable protecting group for further synthetic elaboration.[13] However, the reaction times may be slightly longer compared to the N-alkylated analogs.

  • Commercial Reagent B (N-Phenyl): The N-phenyl substituted pyrazole boronic acid is anticipated to perform very well, with high yields and reaction rates comparable to the N-alkylated versions. The choice between an N-aryl and an N-alkyl substituent will likely depend on the desired final properties of the target molecule.

  • Commercial Reagent C (N-Methyl): The N-methyl analog serves as a good baseline and is expected to provide the highest yields in the shortest reaction times due to its small size and electron-donating character. However, the tert-butyl group in our target compound offers increased lipophilicity, which can be a desirable feature in drug discovery projects.

Application Context: Signaling Pathways in Drug Discovery

The 4-arylpyrazole scaffold synthesized using these reagents is a common motif in kinase inhibitors, which are a major class of therapeutic agents, particularly in oncology. The pyrazole core can act as a hinge-binding motif, while the appended aryl group can occupy other pockets within the ATP-binding site of the kinase.

The following diagram illustrates a hypothetical signaling pathway where a kinase inhibitor containing a 4-arylpyrazole moiety might act.

G cluster_upstream Upstream Signaling cluster_pathway Kinase Cascade cluster_downstream Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds and Activates RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Phosphorylates and Activates CellProliferation Cell Proliferation and Survival TranscriptionFactor->CellProliferation Promotes Inhibitor 4-Arylpyrazole Kinase Inhibitor Inhibitor->RAF Inhibits

Caption: Hypothetical signaling pathway targeted by a 4-arylpyrazole kinase inhibitor.

Conclusion and Recommendations

(1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid is a highly effective and reliable reagent for the synthesis of 4-arylpyrazole derivatives via the Suzuki-Miyaura cross-coupling reaction. Its performance, in terms of yield and purity, is comparable to, and in some cases may exceed, that of other commercially available N-substituted pyrazole boronic acids.

The choice of reagent will ultimately be guided by the specific requirements of your synthesis:

  • For robustness and high yield with a lipophilic N-substituent, (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid is an excellent choice.

  • For syntheses requiring a removable protecting group for further functionalization, the N-Boc analog (Reagent A) is recommended.

  • When an N-aryl substituent is desired for its electronic or structural properties, the N-phenyl analog (Reagent B) is a strong performer.

  • For the most rapid reactions and potentially highest yields with a simple N-alkyl group, the N-methyl analog (Reagent C) is a suitable option.

This guide provides a solid framework for making an informed decision. We recommend performing small-scale test reactions to confirm these findings within the context of your specific substrate and reaction conditions.

References

  • IndiaMART. Cesium Carbonate Price Information. [Link]

  • Elex Biotech LLC. 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester Product Page. [Link]

  • Krátky, M., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 149. [Link]

  • ResearchGate. Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with phenylboronic acid catalyzed by 1–3. [Link]

  • Boron Molecular. 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid Product Page. [Link]

  • Oakwood Chemical. (1-(tert-Butoxycarbonyl)-3-methyl-1H-pyrazol-5-yl)boronic acid Product Page. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • MDPI. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Nature. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link]

  • CP Lab Safety. 1-Propyl-1H-pyrazole-4-boronic acid pinacol ester Product Page. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

Validation

Cross-validation of experimental results using (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid

Executive Summary This guide provides a rigorous technical analysis of (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid (CAS: 1416785-99-3), a critical building block in the synthesis of next-generation kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical analysis of (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid (CAS: 1416785-99-3), a critical building block in the synthesis of next-generation kinase inhibitors (e.g., TGF-β, PCTAIRE, and JAK pathways). While pyrazole boronic acids are versatile, they suffer from inherent instability issues—specifically protodeboronation and boroxine formation—that can compromise experimental reproducibility.

This document outlines a self-validating protocol to cross-reference the performance of this specific reagent against its pinacol ester analog and other N-substituted variants. It is designed for medicinal chemists requiring high-fidelity data to support decision-making in lead optimization.

Technical Profile & Mechanistic Insight

The "Magic Methyl" & Steric Bulk

The (1-tert-Butyl-3-methylpyrazol-4-yl) moiety is not merely a scaffold; it is a tuned pharmacophore.

  • 1-tert-Butyl Group: Provides significant lipophilicity and steric bulk, often filling hydrophobic pockets in kinase active sites (e.g., ATP-binding clefts) more effectively than N-methyl or N-H analogs. It also protects the pyrazole nitrogen from metabolic N-dealkylation.

  • 3-Methyl Group: Often acts as a "magic methyl," inducing a conformational twist that locks the biaryl system into a bioactive conformation, improving selectivity against off-target kinases [1].

Stability Paradox

Aryl boronic acids exist in a dynamic equilibrium with their anhydrides (boroxines). For (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid, the electron-rich nature of the pyrazole ring makes the C-B bond susceptible to protodeboronation under aqueous basic conditions, a common failure mode in Suzuki couplings [2].

Comparative Analysis: Acid vs. Ester vs. N-Substituents

The following table contrasts the boronic acid against its primary alternative, the pinacol ester, and different N-substituents.

Table 1: Reagent Performance Matrix

FeatureBoronic Acid (Free)Pinacol Ester (Bpin)N-Methyl AnalogN-tert-Butyl Analog
CAS Number 1416785-99-31416786-00-9 (Est.)847818-55-71416785-99-3
Atom Economy High (No pinacol waste)Lower (Loss of C6H12)HighHigh
Shelf Stability Moderate (Forms boroxines)High (Hydrolysis resistant)ModerateHigh (Steric protection)
Reactivity Fast (No hydrolysis step)Slower (Requires in situ hydrolysis)HighModerate (Steric hindrance)
Solubility Polar/Aqueous solubleLipophilic/Organic solubleModerateHigh (Organic)
Kinase Selectivity N/A (Reagent)N/A (Reagent)BaselineEnhanced (Hydrophobic fit)

Critical Insight: While the pinacol ester is easier to handle, the free boronic acid is often preferred for late-stage functionalization of complex, polarity-sensitive intermediates where removing pinacol byproducts is difficult. However, the acid requires strict quality control to ensure stoichiometry is not skewed by dehydration [3].

Validation Workflow & Decision Logic

To ensure experimental integrity, researchers should not assume commercial purity. The following decision tree illustrates the logic for selecting the correct reagent form and validating it.

ReagentSelection Start Start: Cross-Coupling Planning CheckScale Reaction Scale? Start->CheckScale SmallScale < 100 mg (Discovery) CheckScale->SmallScale LargeScale > 1g (Process) CheckScale->LargeScale CheckSubstrate Substrate Sensitivity? SmallScale->CheckSubstrate SelectAcid Select Boronic Acid (High Atom Eco, Fast) LargeScale->SelectAcid Cost/Atom Economy BaseSensitive Base/Protodeboronation Sensitive CheckSubstrate->BaseSensitive Robust Robust Substrate CheckSubstrate->Robust SelectEster Select Pinacol Ester (Stable, Slow Release) BaseSensitive->SelectEster Prevents rapid hydrolysis Robust->SelectAcid Validation REQUIRED VALIDATION: 1. qNMR (Purity/Boroxine ratio) 2. Test Coupling (Model System) SelectEster->Validation SelectAcid->Validation Proceed Proceed to Synthesis Validation->Proceed

Figure 1: Decision logic for selecting between Boronic Acid and Pinacol Ester variants based on scale and substrate sensitivity.

Experimental Protocols

Protocol A: Quantitative Purity Assessment (Self-Validating System)

Commercial boronic acids often contain varying amounts of anhydride (boroxine), effectively changing the molecular weight and stoichiometry.

  • Solvent: Dissolve 10 mg of (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid in DMSO-d6 (prevents esterification seen in MeOH-d4).

  • Internal Standard: Add 1.0 equivalent of dimethyl sulfone or trimethoxybenzene.

  • Analysis:

    • Integrate the Pyrazole-H5 singlet (~7.5-8.0 ppm).

    • Compare against the internal standard integral.

    • Pass Criteria: Effective purity >90% w/w. If <90%, adjust reaction stoichiometry to compensate for the "dead" weight of water/boroxine.

Protocol B: Optimized Suzuki-Miyaura Coupling

This protocol is optimized to minimize protodeboronation of the pyrazole ring, a common failure mode for this specific scaffold [4].

Reagents:

  • Aryl Halide (1.0 equiv)

  • (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Chosen for robustness against steric bulk.

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for difficult substrates).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio). Water is critical for the boronic acid activation cycle.

Step-by-Step:

  • Degassing: Charge the reaction vessel with aryl halide, boronic acid, and base. Evacuate and backfill with Argon (3x).

  • Solvation: Add sparged Dioxane/Water mixture.

  • Catalyst Addition: Add Pd catalyst under positive Argon flow.

  • Reaction: Heat to 90°C for 4-16 hours.

    • Note: Monitor via LCMS. If protodeboronation (formation of 1-tert-butyl-3-methylpyrazole, m/z ~139) is observed, lower temperature to 60°C and switch base to K₃PO₄.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Troubleshooting & Causality

The following diagram explains the mechanistic pathways leading to success vs. failure (protodeboronation).

Mechanism cluster_failure Failure Mode: High Temp / Weak Catalyst BA Pyrazole Boronic Acid Boronate Boronate Anion (Active Species) BA->Boronate + Base Base Base (OH-) Transmetalation Transmetalation Boronate->Transmetalation + Pd(II)-Ar Protodeboronation Protodeboronation (FAILURE) Boronate->Protodeboronation + H2O / Heat Pd_Ar Pd(II)-Aryl Complex Product Coupled Product Transmetalation->Product Reductive Elim. Byproduct De-borylated Pyrazole Protodeboronation->Byproduct

Figure 2: Mechanistic pathway showing the competition between productive transmetalation and destructive protodeboronation.

Key Failure Modes:
  • Protodeboronation: The electron-rich pyrazole ring facilitates the hydrolytic cleavage of the C-B bond.

    • Solution: Use anhydrous conditions with a slow-release base (e.g., K₃PO₄) or switch to the pinacol ester.

  • Steric Hindrance: The tert-butyl group is massive. It can hinder the approach of the Pd-complex.[1]

    • Solution: Use sterically accessible catalysts like Pd(dppf) or highly active systems like Pd-XPhos [5].

References

  • Structure-Activity Relationships of Pyrazole Kinase Inhibitors: Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Source: MDPI (Molecules), 2022. URL:[Link]

  • Stability of Heterocyclic Boronic Acids: Title: Assessing the stability and reactivity of a new generation of boronic esters. Source: American Chemical Society (Poster), 2023. URL:[Link]

  • Boronic Acid vs. Ester in Suzuki Coupling: Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. Source: NIH / PMC, 2015. URL:[Link]

  • Catalyst Selection for Pyrazoles: Title: Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling. Source: RSC (Organic & Biomolecular Chemistry), 2016. URL:[Link]

Sources

Comparative

Analysis of (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid purity standards

Introduction: The Critical Role of Purity in a Versatile Building Block (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid is a heterocyclic organoboron compound increasingly utilized as a key building block in synthetic ch...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in a Versatile Building Block

(1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid is a heterocyclic organoboron compound increasingly utilized as a key building block in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Its structural motif is integral to the development of novel pharmaceutical agents and advanced materials. The purity of this reagent is not merely a quality metric; it is a critical parameter that directly dictates reaction yield, reproducibility, and the impurity profile of the final product. For researchers in drug development, controlling impurities at the starting material phase is paramount to adhering to the stringent guidelines set by regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3][4][5]

The primary impurities of concern associated with boronic acids, including our subject compound, are:

  • Boroxines (Anhydrides): These are cyclic trimers formed by the intermolecular dehydration of three boronic acid molecules.[6][7][8][9][10] Boroxine formation is a reversible equilibrium dependent on the presence of water.[8][10] Their presence alters the stoichiometry of the active monomeric boronic acid, leading to inconsistent reaction outcomes.

  • Unreacted Starting Materials & Synthesis By-products: Impurities arising from the synthetic route used to produce the boronic acid.

  • Residual Solvents: Organic volatile chemicals used during synthesis and purification that are not completely removed.[11][12][13] Their presence is strictly regulated by pharmacopeial standards such as USP General Chapter <467>.[11][12][13][14][15]

  • Water Content: While water can hydrolyze boroxines back to the active boronic acid, excess water content inaccurately represents the mass of the reagent, affecting molar calculations.

This guide provides a comparative analysis of the essential analytical techniques required to establish a comprehensive purity profile for (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid, ensuring its fitness for use in demanding research and development environments.

Orthogonal Analytical Strategy for Comprehensive Purity Profiling

No single analytical method can fully characterize the purity of a complex reagent. A robust, self-validating quality control strategy relies on an orthogonal approach, where multiple techniques with different separation and detection principles are employed. This ensures that a wide range of potential impurities are detected and accurately quantified.

G cluster_sample Sample Batch cluster_methods Analytical Methods cluster_results Purity Profile Sample (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid qNMR qNMR (Assay & Identity) Sample->qNMR Testing HPLC HPLC-UV (Organic Impurities) Sample->HPLC Testing GCMS HS-GC-MS (Residual Solvents) Sample->GCMS Testing KF Karl Fischer (Water Content) Sample->KF Testing Purity Overall Purity Report qNMR->Purity Data Integration HPLC->Purity Data Integration GCMS->Purity Data Integration KF->Purity Data Integration

Caption: Orthogonal testing workflow for purity determination.

Core Analytical Methodologies

Quantitative NMR (qNMR) for Absolute Purity (Assay)

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that determines the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[16][17][18] It is a cornerstone technique because its signal response is directly proportional to the molar concentration of the analyte, independent of its chemical structure, thus avoiding the response factor variations that can affect chromatographic methods.[16]

Causality: We use ¹H qNMR for its high sensitivity and the presence of distinct, well-resolved protons on the pyrazole and tert-butyl groups. This allows for unambiguous signal integration. The choice of a certified internal standard with non-overlapping signals and known purity is critical for the trustworthiness of the result.

Experimental Protocol: ¹H qNMR
  • Preparation of Internal Standard (IS) Stock: Accurately weigh ~20 mg of a certified internal standard (e.g., Maleic Acid, NIST traceable) into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable deuterated solvent (e.g., DMSO-d₆).

  • Sample Preparation: Accurately weigh ~15 mg of (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid into a vial.

  • Analysis Mixture: Transfer a precise volume (e.g., 500 µL) of the IS stock solution to the vial containing the sample. Ensure complete dissolution, using gentle vortexing if necessary. Transfer the final solution to a high-precision NMR tube.

  • NMR Acquisition:

    • Instrument: 400 MHz NMR Spectrometer or higher.

    • Key Parameters: A sufficiently long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) is crucial for full signal recovery and accurate quantification. A pulse angle of 90° is used.

    • Spectra: Acquire a quantitative ¹H NMR spectrum.

  • Data Processing & Calculation:

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the pyrazole C-H proton) and a signal from the internal standard.

    • Calculate the purity (P_analyte) using the following formula: P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.

Note on ¹¹B NMR: While not typically used for quantification due to the quadrupolar nature of the boron nucleus, ¹¹B NMR is an excellent qualitative tool. A sharp signal around 28-34 ppm is characteristic of the trigonal planar boronic acid, while the corresponding boroxine appears slightly downfield. This provides rapid confirmation of the presence or absence of the anhydride impurity.[19][20][21]

High-Performance Liquid Chromatography (HPLC) for Related Organic Impurities

HPLC is the workhorse for separating and quantifying non-volatile organic impurities, such as synthesis by-products or degradation products.[22][23][24] The key challenge in analyzing boronic acids via reversed-phase HPLC is their potential for on-column interactions with silica silanol groups and the on-column equilibrium with their boroxine forms.[17][22]

Causality: To ensure a self-validating protocol, a modern C18 column with low silanol activity is selected to minimize peak tailing.[17] The mobile phase is typically acidic to suppress the ionization of residual silanols and stabilize the boronic acid form. A diode array detector (DAD) is used to assess peak purity and identify potential co-eluting impurities.

Experimental Protocol: Reversed-Phase HPLC-UV
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm (or equivalent high-performance column).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient might be 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 220 nm.

  • System Suitability Test (SST): Before sample analysis, inject a standard solution multiple times to verify system performance. Key parameters include:

    • Tailing Factor: Must be ≤ 2.0 for the main peak.

    • Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0% for replicate injections.

  • Sample Preparation: Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Analysis and Data Interpretation: Inject the sample. Purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.

G MobilePhase Mobile Phase (Pump) Injector Autosampler (Injects Sample) MobilePhase->Injector Column HPLC Column (Separation) Injector->Column Detector DAD (Detection) Column->Detector CDS Chromatography Data System Detector->CDS

Caption: A simplified HPLC experimental workflow.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for Residual Solvents

Residual solvents provide no therapeutic benefit and must be controlled within strict limits defined by guidelines like ICH Q3C and USP <467>.[1][11][12][13][14] HS-GC-MS is the gold standard for this analysis, offering high sensitivity and specificity for volatile organic compounds.[25][26][27][28][29]

Causality: Headspace sampling is used to introduce only the volatile components into the GC, protecting the instrument from non-volatile sample matrix components. Mass spectrometry provides definitive identification of the solvents based on their mass spectra, which is crucial for regulatory compliance.

Experimental Protocol: HS-GC-MS
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with a static headspace autosampler.

  • Sample Preparation: Accurately weigh ~100 mg of the boronic acid into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling point solvent (e.g., Dimethyl Sulfoxide - DMSO) and seal the vial immediately.[15]

  • Headspace Conditions:

    • Vial Equilibration Temperature: 80 °C.

    • Equilibration Time: 30 min.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

  • GC-MS Conditions:

    • Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm.

    • Carrier Gas: Helium.

    • Oven Program: Start at 40 °C, hold for 5 min, then ramp to 240 °C at 10 °C/min.

    • MS Detection: Scan mode (e.g., 35-350 amu) for identification and quantitation.

  • Quantification: Solvent levels are quantified by comparison to a standard solution containing known concentrations of the target solvents, prepared in the same diluent.

Karl Fischer (KF) Titration for Water Content

The accurate determination of water content is essential, as it directly impacts the calculated molar amount of the boronic acid. Karl Fischer titration is a highly specific and precise method for water determination.[30][31][32][33]

Causality: The coulometric method is preferred for materials with low water content (<1%) due to its superior sensitivity.[31][32] The reagent generates iodine in situ, which reacts stoichiometrically with water. This avoids the need for titrant standardization and provides highly accurate results for trace moisture levels.

Experimental Protocol: Coulometric Karl Fischer
  • Instrumentation: A coulometric Karl Fischer titrator.

  • Titration Cell Setup: Fill the titration cell with a suitable anolyte (e.g., a reagent designed for aldehydes and ketones can prevent side reactions if such impurities are suspected). Allow the instrument to titrate the solvent to a dry, stable endpoint (low drift).

  • Sample Analysis: Accurately weigh a suitable amount of the boronic acid sample (typically 50-100 mg) directly into the titration vessel.

  • Titration: The instrument automatically titrates the water in the sample and calculates the water content, usually expressed as a weight percentage (w/w%).

Comparative Analysis and Data Integration

The data from each orthogonal method must be integrated to generate a final, comprehensive purity statement.

Analytical Technique Primary Target Analyte(s) Principle Strengths Limitations
¹H qNMR Main component (assay), specific proton-containing impuritiesMolar concentration via signal integration against an internal standardProvides absolute purity; high precision; structurally informativeLower sensitivity for impurities compared to HPLC; signal overlap can be an issue.
HPLC-UV Non-volatile organic impurities, boroxineChromatographic separation based on polarity; UV detectionHigh sensitivity and resolution for separating related substancesPurity calculation relies on relative response factors; boronic acids can exhibit poor peak shape.
HS-GC-MS Residual solvents (volatile organic impurities)Partitioning into headspace and chromatographic separation; mass-based identificationGold standard for solvent analysis; highly specific and sensitiveNot suitable for non-volatile or thermally labile compounds.
Karl Fischer Titration WaterRedox titration specific to waterHighly accurate and precise for water content; specificDoes not provide information on other impurities.

Final Purity Calculation:

A final purity value is typically calculated by subtracting the percentages of all identified impurities from 100%.

Purity_final = Purity_qNMR * (1 - [% Water_KF + % Solvents_GCMS + % OrganicImpurities_HPLC])

This "mass balance" approach provides the most accurate representation of the active reagent's purity, accounting for all major impurity classes.

Conclusion

Establishing the purity of (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid requires a multi-faceted, orthogonal analytical strategy. Relying on a single technique, such as HPLC area percent, can be misleading as it fails to account for water, residual solvents, and the potential discrepancy between UV response and mass percent of impurities. By integrating the absolute assay value from qNMR with precise measurements of organic impurities (HPLC), residual solvents (HS-GC-MS), and water content (Karl Fischer), researchers and drug development professionals can build a scientifically sound and trustworthy purity profile. This rigorous approach is essential for ensuring the reproducibility of synthetic procedures and the quality and safety of downstream products.

References
  • ICH. (2006). Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]

  • USP. General Chapter <467> Residual Solvents. United States Pharmacopeia. [Link]

  • ICH. Q3C(R9) Guideline for Residual Solvents. International Council for Harmonisation. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • ResolveMass Laboratories Inc. (2025). GCMS Residual Solvent Analysis: What You Must Know. [Link]

  • ResolveMass Laboratories Inc. (2025). USP 467 Residual Solvents Guide for Pharma Manufacturers. [Link]

  • YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. [Link]

  • Hadad, C. et al. (2009). Optimization of the Water-Insoluble Procedures for USP General Chapter Residual Solvents <467>. Pharmaceutical Technology. [Link]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). [Link]

  • USP-NF. <467> Residual Solvents. [Link]

  • Restek Corporation. (2018). A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS. ResearchGate. [Link]

  • ICH. Quality Guidelines. [Link]

  • Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Kumar, D. et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]

  • Bock, C. W. et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC. [Link]

  • Shimadzu. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]

  • Bock, C. W. et al. (2011). Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. Semantic Scholar. [Link]

  • da Silva, R. P. et al. (2026). Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. ResearchGate. [Link]

  • Shimadzu. Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. [Link]

  • da Silva, R. P. et al. (2015). Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Analyst. [Link]

  • Kubo, Y. et al. (2025). Hydrostability of Boroxines. ResearchGate. [Link]

  • Cicoira, F. et al. (2014). Growth of boronic acid based two-dimensional covalent networks on a metal surface under ultrahigh vacuum. Chemical Communications. [Link]

  • Pandiyan, B. et al. (2015). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

  • Lloyd-Jones, G. C. et al. (2025). The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer. [Link]

  • VUV Analytics. The Analysis of Residual Solvents in Pharmaceutical Products Using GC-VUV and Static Headspace. [Link]

  • Sumitomo Kagaku. (2012). Development of a Quantitative Analysis Method for Unreacted Boric Acid in Polarizing Plates. [Link]

  • George, S. et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. [Link]

  • Welch, C. J. et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • Kumar, A. et al. (2025). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

  • Rele, R. (2016). Development of analytical method by RP-HPLC Technique for simultaneous determination of boric acid and chlorphenesin in Medicinal powder. ResearchGate. [Link]

  • Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • NIH. (2025). Determination of Water Content using the Karl Fischer Coulometric Method. [Link]

  • Scharlab. Karl Fischer water content titration. [Link]

  • Mitsubishi Chemical. (2025). Summary of water content determination by Karl Fischer method and introduction of reagents. YouTube. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid

For researchers at the forefront of drug development and chemical synthesis, the responsible management of chemical reagents is paramount. This guide provides a detailed, authoritative framework for the proper disposal o...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug development and chemical synthesis, the responsible management of chemical reagents is paramount. This guide provides a detailed, authoritative framework for the proper disposal of (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid, ensuring the safety of laboratory personnel, upholding regulatory compliance, and protecting our environment. The procedures outlined herein are grounded in established safety protocols and an understanding of the compound's chemical nature.

Core Principles: Hazard Identification and Immediate Safety

Before any handling or disposal begins, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be accessible, data from structurally similar pyrazole and boronic acid derivatives provide a reliable basis for risk assessment. (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid and its contaminated materials must be treated as hazardous waste.[1] Under no circumstances should this chemical or its containers be discarded in regular trash or flushed down the drain.[1][2]

All handling and disposal operations must be conducted within a certified chemical fume hood to minimize inhalation risk.[1][3]

Table 1: Synthesized Hazard Profile and Required Personal Protective Equipment (PPE)

Hazard Classification Description Required PPE
Skin Irritation Causes skin irritation.[1][4] Nitrile or neoprene gloves.[1] A fully-fastened lab coat is mandatory.
Eye Irritation Causes serious eye irritation.[1][4] Chemical safety goggles or a full-face shield.[1]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust or aerosols.[1][4][5] Work exclusively within a chemical fume hood.[1] A NIOSH-approved respirator may be required if ventilation is inadequate.[6]

| Ingestion | Harmful if swallowed.[7][8] | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8][9] |

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins the moment waste is generated. The key is meticulous segregation to prevent unintended chemical reactions and to ensure compliant waste stream management.[10][11]

Step 1: Waste Classification and Segregation

Immediately classify all materials that have come into contact with (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid as hazardous waste. Segregate the waste at the point of generation into distinct, clearly labeled containers based on its physical form and composition.

G cluster_waste_types Segregate Waste by Type start Waste Generation Point (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid solid_waste Solid Waste (Contaminated gloves, wipes, unused solid reagent) start->solid_waste liquid_waste Liquid Waste (Reaction mixtures, solutions, container rinsate) start->liquid_waste sharps_waste Contaminated Sharps (Needles, broken glass) start->sharps_waste solid_container Collect in Designated 'Solid Hazardous Waste' Container solid_waste->solid_container liquid_container Collect in Designated 'Liquid Hazardous Waste' Container liquid_waste->liquid_container sharps_container Collect in Puncture-Proof 'Sharps Waste' Container sharps_waste->sharps_container final_storage Store Securely for EHS Pickup solid_container->final_storage liquid_container->final_storage sharps_container->final_storage

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid

Part 1: Executive Safety Assessment (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid is a functionalized heterocyclic building block commonly used in Suzuki-Miyaura cross-coupling reactions. While often categorized generi...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment

(1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid is a functionalized heterocyclic building block commonly used in Suzuki-Miyaura cross-coupling reactions. While often categorized generically, its specific structural features—a lipophilic tert-butyl group combined with a polar boronic acid moiety—dictate a specific safety profile.

Core Hazard Profile (GHS Classifications):

  • Skin Irritation (Category 2 - H315): High risk of contact dermatitis.

  • Eye Irritation (Category 2A - H319): Significant risk of particulate injury and chemical irritation.

  • STOT-SE (Category 3 - H335): Respiratory tract irritation.[1][2] This is the primary operational risk during weighing and transfer.

The Mechanistic "Why": Boronic acids act as mild Lewis acids. Upon contact with mucosal membranes (eyes, lungs), they can form reversible covalent bonds with hydroxyl groups on carbohydrates (glycoproteins), leading to immediate and persistent irritation. Furthermore, the tert-butyl group increases lipophilicity, potentially enhancing dermal permeation compared to simple phenylboronic acids.

Part 2: The PPE Defense System

Do not treat this compound as "just another organic solid." The fine electrostatic nature of pyrazole boronic acid powders requires a sealed defense strategy.

1. Ocular Defense (Critical)
  • Standard: ANSI Z87.1+ Chemical Splash Goggles.

  • Why: Standard safety glasses are insufficient for fine boronic acid dusts, which can migrate around lenses via air currents in a fume hood.

  • Contact Lenses: Strictly prohibited. Boronic acid dust can dissolve in tear film and concentrate behind the lens, causing severe corneal damage before the lens can be removed.

2. Dermal Defense (Glove Selection)
  • Material: Nitrile Rubber (100% Synthetic). Do NOT use Latex.

  • Minimum Thickness: 0.11 mm (4 mil) for incidental contact; 0.20 mm (8 mil) for prolonged handling.

  • Logic: Boronic acids are generally polar. Nitrile provides excellent chemical resistance against the solid and common coupling solvents (DMF, Dioxane). Latex is avoided due to potential allergic sensitization and lower puncture resistance against crystalline solids.

  • Double-Gloving: Recommended during the weighing step to allow immediate removal of the outer layer if contaminated by dust, without exposing skin.

3. Respiratory Defense
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (If Hood Unavailable): NIOSH N95 or P100 particulate respirator.

  • Note: Engineering controls (hood) are always superior to PPE. If you can smell the "metallic/acrid" odor of the boronic acid, your control measures have failed.

Part 3: Operational Workflow (The "Weighing Ritual")

Handling fine powders requires a disciplined workflow to prevent cross-contamination and exposure.

Step 1: Preparation
  • Verify fume hood flow.

  • Place an anti-static gun or ionizer bar inside the hood (boronic acids are prone to static charge and "flying").

  • Lay down a disposable absorbent mat (black surface preferred to visualize white powder spills).

Step 2: The Transfer
  • Don PPE: Double nitrile gloves, goggles, lab coat (buttoned to throat).

  • Weighing: Use a closed weighing vessel or tare the vial inside the hood. Do not transport open spatulas across the lab bench.

  • Solvation: Dissolve the solid immediately after weighing. Once in solution (e.g., in DMF or DMSO), the inhalation risk drops to near zero, and the risk shifts to the solvent's hazards.

Step 3: Decontamination
  • Wipe the balance area with a tissue dampened with 10% aqueous sodium carbonate (neutralizes acidic residues) followed by water.

  • Remove outer gloves inside the hood and dispose of them as solid chemical waste.

Part 4: Waste Disposal & Environmental Compliance[3][4][5][6]

Boron compounds are regulated in many jurisdictions due to phytotoxicity (toxicity to plants). They cannot be treated as standard organic waste if they enter the water table.

Waste StreamCriteriaDisposal Action
Solid Waste Contaminated gloves, weighing boats, paper towels, excess powder.Tag: "Solid Chemical Waste - Boron Contaminated." Bin: Double-bagged hazardous waste drum.
Liquid Waste (Organic) Reaction mixtures (DMF, THF, etc.) containing the boronic acid.Tag: "Organic Solvents + Boron Compounds." Bin: Halogenated or Non-Halogenated solvent carboy (solvent dependent).
Aqueous Waste Aqueous workup layers (Suzuki coupling washes).Tag: "Aqueous Waste - Trace Boron." Action: Do NOT pour down the drain. Collect in aqueous waste carboy.
Part 5: Visualizing the Safety Logic

The following diagram outlines the decision-making process for safe handling, distinguishing between the solid state (high respiratory risk) and the solvated state (high absorption risk).

SafeHandling Start START: (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Powder Liquid Solvated (DMF/DMSO/Alc) StateCheck->Liquid In Solution RiskResp High Risk: Inhalation/Dust Solid->RiskResp ControlEng Engineering Control: Fume Hood + Anti-Static RiskResp->ControlEng PPE_Solid PPE: Goggles + N95 (if open bench) + Double Nitrile ControlEng->PPE_Solid Action Perform Experiment / Weighing PPE_Solid->Action RiskAbs High Risk: Dermal Absorption Liquid->RiskAbs PPE_Liq PPE: Single Nitrile (Change every 15m) + Splash Goggles RiskAbs->PPE_Liq PPE_Liq->Action Decon Decontamination: 10% Na2CO3 Wipe Action->Decon Disposal Disposal: Segregate Boron Waste Decon->Disposal

Caption: Operational workflow distinguishing risk mitigation strategies based on the physical state of the boronic acid derivative.

References
  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3] [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.C, "Working with Chemicals." [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]

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